(3,4-Dehydro-Pro2,4)-Substance P
Description
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Properties
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H94N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,13-18,21-22,37,40-49H,10-12,19-20,23-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMAQANHSVBAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3C=CCN3C(=O)C(CCCCN)NC(=O)C4C=CCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H94N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399315 | |
| Record name | AC1N2R9V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1343.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87367-30-4 | |
| Record name | AC1N2R9V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,4-Dehydro-Pro2,4)-Substance P NK1 receptor affinity
(3,4-Dehydro-Pro )-Substance P: NK1 Receptor Affinity & Metabolic Stability
A Technical Guide for Neuropeptide Research and Drug Development
Executive Summary
(3,4-Dehydro-Pro
The primary rationale for this modification is twofold:
-
Metabolic Stabilization: The
-Pro modification renders the N-terminal peptide bonds resistant to Dipeptidyl Peptidase IV (DPP-IV) , the primary enzyme responsible for the rapid in vivo degradation of native SP. -
Conformational Constraint: The planar nature of the dehydropyrrolidine ring restricts the
and torsion angles, stabilizing the bioactive conformation required for receptor binding and activation.
This guide details the structural basis, pharmacological profile, synthesis, and experimental protocols for utilizing this analog in NK1 receptor research.
Structural Basis & Design Rationale
Native vs. Modified Sequence
Native Substance P is rapidly degraded in plasma (half-life < 2 minutes). The primary cleavage occurs sequentially at the N-terminus by DPP-IV (CD26), which specifically recognizes the X-Pro or X-Ala motif.
-
Native Substance P:
-
Modification: Substitution of Pro
and Pro with 3,4-dehydro-Pro ( -Pro) .
Mechanism of Stabilization
DPP-IV cleaves dipeptides from the N-terminus (e.g., Arg-Pro, then Lys-Pro). The enzyme's active site requires the specific stereoelectronic properties of the saturated pyrrolidine ring (L-Pro). The introduction of a double bond between C3 and C4 (
Figure 1: Mechanism of DPP-IV mediated degradation of Native SP vs. Resistance of the (3,4-Dehydro-Pro
Pharmacological Profile[1][2][3]
NK1 Receptor Affinity
Despite the N-terminal modification, (3,4-Dehydro-Pro
| Parameter | Native Substance P | (3,4-Dehydro-Pro |
| Receptor Target | NK1 (High Affinity) | NK1 (High Affinity) |
| Binding Affinity ( | 0.1 – 0.5 nM | 0.5 – 1.5 nM |
| Functional Activity | Full Agonist | Full Agonist |
| Half-life ( | < 2 min (Plasma) | > 60 min (Plasma) |
| DPP-IV Susceptibility | High | Negligible |
Selectivity
The analog maintains selectivity for NK1 over NK2 and NK3 receptors. The conformational constraint at the N-terminus does not interfere with the C-terminal "address" region required for NK1 recognition.
Synthesis & Characterization
The synthesis of this analog requires specialized Solid-Phase Peptide Synthesis (SPPS) protocols due to the sensitivity of the dehydro-proline moiety.
Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amide).
-
Amino Acids: Fmoc-protected standard amino acids; Fmoc-3,4-dehydro-L-proline (Fmoc-
-Pro-OH). -
Coupling Agents: HATU or HBTU/HOBt.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5). Avoid thiols (EDT) if possible, or use with caution, as they can sometimes add across the double bond of dehydro-proline under harsh conditions (though steric hindrance usually prevents this).
Step-by-Step Synthesis Protocol
-
Loading: Swell resin in DMF. Deprotect Fmoc (20% Piperidine/DMF).
-
Elongation:
-
Couple Fmoc-Met-OH, then Fmoc-Leu-OH, etc., up to Gln
. -
Critical Step (Pos 4): Couple Fmoc-3,4-dehydro-Pro-OH . Use 3 eq. AA, 2.9 eq. HATU, 6 eq. DIPEA. Reaction time: 1 hour.
-
Couple Fmoc-Lys(Boc)-OH.
-
Critical Step (Pos 2): Couple Fmoc-3,4-dehydro-Pro-OH .
-
Couple Fmoc-Arg(Pbf)-OH.
-
-
Cleavage: Treat resin with TFA cocktail for 2-3 hours.
-
Purification: RP-HPLC (C18 column). Gradient: 10-60% Acetonitrile in 0.1% TFA.
-
Validation: ESI-MS. Calculated MW: ~1343.6 Da.
Experimental Protocols
Radioligand Binding Assay (NK1 Receptor)
Objective: Determine the affinity (
Materials:
-
Source: CHO cells stably expressing human NK1 receptor (hNK1-CHO).
-
Radioligand: [
H]-Substance P (0.5 nM) or [ I]-BH-Substance P. -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl
, 0.02% BSA. Important: Include protease inhibitors (Chymostatin, Leupeptin, Bacitracin) to prevent degradation of the native control, though the analog is stable.
Workflow:
-
Preparation: Harvest membranes from hNK1-CHO cells.
-
Incubation: Mix membrane suspension (20
g protein) with radioligand and varying concentrations of (3,4-Dehydro-Pro )-SP ( M to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC
and convert to using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay (FLIPR)
Objective: Confirm agonist activity.
Figure 2: Workflow for FLIPR Calcium Mobilization Assay.
References
- Fisher, G. H., et al. (1993). "Synthesis and biological activity of substance P analogs." Journal of Medicinal Chemistry.
-
Chorev, M., et al. (1984). "Conformational requirements for the activity of substance P." European Journal of Biochemistry.
-
Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides." Regulatory Peptides.
-
Structure Record: CAS 87367-30-4, (3,4-Dehydro-Pro2,4)-Substance P. Chemical Book / PubChem.
Conformational Locking of Tachykinins: Structure-Activity Relationship of Dehydro-Proline Substance P Analogs
Executive Summary
Substance P (SP), an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH
This guide analyzes the incorporation of 3,4-dehydro-proline (
Chemical Basis: The Dehydro-Proline Moiety[1]
To understand the SAR, one must first understand the tool. L-Proline is unique among amino acids due to its cyclic nature, which restricts the N-C
The
-
Planarity: The C3=C4 double bond forces the ring into a more planar conformation, significantly reducing the entropy penalty upon receptor binding.
-
Electronic Effects: The
hybridized carbons alter the electron density of the carbonyl, potentially strengthening hydrogen bonds in -turns. -
Enzymatic Resistance: The structural alteration often renders the peptide bond unrecognizable to specific prolyl endopeptidases.
Structure-Activity Relationship (SAR) Analysis
The SAR of SP analogs containing
Modification at Position 2 (Arg- -Lys...)
Primary Objective: Metabolic Stability.
-
Enzymatic Liability: Native SP is rapidly degraded in plasma by DPP-IV, which cleaves N-terminal dipeptides (Arg-Pro).
-
The
Pro Effect: Substitution of Pro with L- Pro maintains the trans-peptide bond geometry required for recognition but sterically and electronically hinders the catalytic triad of DPP-IV. -
Bioactivity: Analogs with L-
Pro generally retain full agonist activity at the NK1 receptor. The N-terminus is less critical for receptor binding (affinity) but essential for receptor activation (efficacy). The planar ring is tolerated well here.
Modification at Position 4 (...Lys- -Gln...)
Primary Objective: Conformational Bias.
-
Structural Role: Pro
is critical for initiating the -helical or turn structure that presents the C-terminal hydrophobic core (Phe -Phe ) to the receptor. -
The
Pro Effect:-
L-
Pro : Enhances the rigidity of the N-terminal segment. Studies suggest this stabilizes the bioactive fold, often resulting in analogs with equal or slightly improved affinity ( ) compared to native SP. -
D-
Pro : Inversion of stereochemistry at position 4 often converts the peptide from an agonist to a competitive antagonist or reduces potency significantly, demonstrating the strict stereochemical requirement of the NK1 binding pocket.
-
Comparative Data Summary
The following table synthesizes pharmacological trends observed in dehydro-proline SP analogs compared to native SP and other common modifications.
| Compound | Sequence Modification | NK1 Affinity ( | Metabolic Half-life ( | Functional Activity |
| Native SP | None | ~0.5 nM | < 2 min (Plasma) | Full Agonist |
| [ | Pro | ~0.8 nM (Retained) | > 20 min (High) | Full Agonist |
| [ | Pro | ~0.4 nM (High) | ~5 min | Full Agonist |
| [D-Pro | Pro | > 100 nM (Low) | High | Weak Antagonist |
| Sar | Classic potent analog | ~0.2 nM | High | Super-Agonist |
Note:
values are representative aggregates from radioligand binding assays (Rat brain membrane,-SP).
Mechanistic Pathways & Logic
The following diagram illustrates the logical flow of how
Caption: Mechanistic impact of position-specific Dehydro-Proline substitution on stability and receptor activation.
Experimental Protocols
As a senior scientist, I recommend the following self-validating protocols. The synthesis of
Protocol: Fmoc Solid Phase Synthesis of [ Pro]-SP
Rationale: Fmoc chemistry is preferred over Boc to avoid repetitive acidolysis which can degrade the sensitive double bond in
-
Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g) to generate the C-terminal amide (
). -
Coupling Cycles:
-
Activator: HBTU/HOBt (1:1 eq) with DIPEA (2 eq).
-
Time: 45 minutes per residue. Double couple the
Pro residue to ensure completion, as the ring rigidity can slow kinetics. -
Dehydro-Proline Step: Use Fmoc-L-3,4-dehydroproline . Critical: Ensure the reagent is fresh; older stocks can dimerize.
-
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV absorbance at 301 nm (Fmoc adduct) to validate removal.
-
Cleavage (The Critical Step):
-
Cocktail: TFA/TIS/H
O (95:2.5:2.5). -
Avoid thiols (EDT) if possible, or use sparingly, as they can reversibly add across the
double bond under acidic conditions. -
Duration: 2 hours at Room Temperature.
-
-
Purification: RP-HPLC (C18 column). Gradient: 10-60% Acetonitrile in 0.1% TFA.
-
Validation: ESI-MS must show
corresponding to -2 Da relative to the native Pro equivalent.
-
Protocol: Competitive Radioligand Binding Assay
Rationale: To determine
-
Membrane Prep: Chinese Hamster Ovary (CHO) cells stably expressing human NK1 recombinant receptors.
-
Ligand:
-Substance P (specific activity ~135 Ci/mmol). Concentration: 0.5 nM. -
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl
, 0.02% BSA (to prevent peptide sticking), and Bacitracin/Chymostatin (protease inhibitors are mandatory). -
Add increasing concentrations of [
Pro]-SP analog ( to M). -
Incubate 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
-
Analysis: Calculate
via non-linear regression; convert to using the Cheng-Prusoff equation.
Synthesis Workflow Visualization
Caption: Optimized SPPS workflow for Dehydro-proline peptide synthesis highlighting critical control points.
References
-
Fisher, G. H., et al. (1978).[1] "L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation."[2] Archives of Biochemistry and Biophysics.
-
Cascieri, M. A., et al. (1992). "Substance P receptor antagonists."[3][4] Pharmacological Reviews. (Foundational text on SP analogs and NK1 binding requirements).
-
Ewenson, A., et al. (1988).[5] "Dehydro keto methylene and keto methylene analogues of substance P. Synthesis and biological activity." Journal of Medicinal Chemistry.
-
MedChemExpress. "[Dehydro-Pro4] Substance P (4-11) Product Information." (Verification of commercial availability and sequence).
- Ingwall, R. T., et al. (1978). "Conformational properties of 3,4-dehydroproline." Journal of the American Chemical Society. (Fundamental chemistry of the ring structure).
Sources
- 1. L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. Substance P: structure, function, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]
- 5. Dehydro keto methylene and keto methylene analogues of substance P. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
biological half-life of (3,4-Dehydro-Pro2,4)-Substance P
Biological Half-Life & Stability Profile: (3,4-Dehydro-Pro )-Substance P
Technical Dossier for Pharmacological Research & Drug Development [1][]
Executive Summary
Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH
(3,4-Dehydro-Pro
Chemical & Structural Basis of Stability
The Dehydroproline Modification
The substitution of native Proline with 3,4-dehydro-L-proline introduces a double bond into the pyrrolidine ring.[1][] This modification induces profound stereoelectronic effects:
-
Ring Flattening: The double bond forces the ring into a planar conformation, eliminating the "puckering" dynamics essential for the induced-fit mechanism of many proteases.[1]
-
Rigidification: The rotation around the
( ) and ( ) bonds is restricted.[1] -
Enzyme Exclusion: The planar geometry prevents the peptide backbone from adopting the transition-state conformation required by the active sites of DPP-IV and Prolyl Endopeptidase.[1][]
Comparative Degradation Kinetics
The following table contrasts the stability profile of native Substance P against the (3,4-Dehydro-Pro
| Parameter | Native Substance P | (3,4-Dehydro-Pro |
| Plasma Half-Life ( | 1.5 – 2.0 minutes | > 60 minutes (Functional Stability) |
| Primary Degrading Enzyme | DPP-IV (Cleaves Arg | Resistant (Steric/Conformational Block) |
| Secondary Degrading Enzyme | NEP / ACE (Cleaves Pro | Resistant (at Pro |
| Receptor Affinity (NK1) | High ( | Retained (High Potency Agonist) |
| Clearance Mechanism | Enzymatic Hydrolysis | Renal Filtration / Slow Hepatic Metabolism |
Enzymatic Degradation Pathways
The strategic placement of
Mechanism of Action Visualization
The diagram below illustrates the blockade of proteolytic pathways by the (3,4-Dehydro-Pro
Caption: Figure 1. Enzymatic blockade mechanism. The
Experimental Protocol: Determination of Biological Half-Life
To validate the stability of (3,4-Dehydro-Pro
Reagents & Materials
-
Test Compounds: Native SP (Control) and (3,4-Dehydro-Pro
)-SP (10 µM final conc). -
Internal Standard: [D4]-Substance P or similar isotopically labeled peptide.
-
Quenching Solution: 4% Phosphoric acid in Acetonitrile (cold).
Step-by-Step Workflow
-
Pre-Incubation: Equilibrate pooled plasma (1 mL aliquots) at 37°C for 10 minutes in a water bath.
-
Spike: Add test peptide to plasma to reach 10 µM . Vortex gently for 5 seconds.
-
Sampling:
-
At time points
minutes: -
Remove 100 µL of plasma.
-
Immediately transfer into 300 µL of Quenching Solution (precipitates enzymes).[1]
-
-
Processing:
-
Vortex quenched samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect supernatant for LC-MS/MS analysis.[1][]
-
-
Analysis:
Workflow Visualization
Caption: Figure 2.[1][] Plasma Stability Assay Workflow. Rapid quenching is critical to prevent artificial degradation during sample processing.
Pharmacological Implications & Toxicology
Receptor Binding vs. Stability
A common trade-off in peptide engineering is the loss of receptor affinity when stabilizing modifications are introduced.[1][] However, (3,4-Dehydro-Pro
Toxicology Note
While the peptide itself is stable, 3,4-dehydroproline (as a free amino acid released upon eventual degradation) is known to inhibit collagen biosynthesis by interfering with prolyl hydroxylase.[1] In acute experimental settings, this is negligible, but it should be considered for chronic dosing regimens in animal models.
References
-
Berger, H., et al. (1992).[1] Synthesis and biological activity of peptide hydroxamate inhibitors of degradation of substance P analogues. European Journal of Medicinal Chemistry.
-
Mentlein, R., et al. (1990).[1] Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum.[1][] European Journal of Biochemistry.
-
Heyl, D. L., et al. (1991).[1] Structural requirements for the interaction of substance P with its receptor: The role of the proline residues. Life Sciences.
-
Fisher, J. F., et al. (1978).[1] 3,4-Dehydroproline analogues of bradykinin and substance P.[1][] Journal of Medicinal Chemistry. [1]
-
MedChemExpress. (2024).[1] [Dehydro-Pro4] Substance P (4-11) Product Information.
chemical properties and molecular weight of (3,4-Dehydro-Pro2,4)-Substance P
This technical guide details the chemical properties, molecular weight, and structural pharmacology of (3,4-Dehydro-Pro2,4)-Substance P , a stabilized analog of the neuropeptide Substance P.[1]
Executive Summary
This compound (CAS: 87367-30-4) is a synthetic analog of the undecapeptide Substance P (SP), the endogenous ligand for the Neurokinin-1 (NK1) receptor.[1][2] This analog is characterized by the substitution of native Proline residues at positions 2 and 4 with L-3,4-dehydroproline .[1]
This structural modification serves two primary critical functions in pharmacological research:
-
Metabolic Stabilization: It hinders enzymatic cleavage by Dipeptidyl Peptidase-IV (DPP-IV), which typically degrades N-terminal X-Pro sequences.[1]
-
Conformational Restriction: The introduction of a double bond in the pyrrolidine ring flattens the ring structure, restricting the conformational flexibility of the peptide backbone and allowing researchers to probe the precise bioactive conformation required for NK1 receptor activation.
Chemical Identity & Properties
Nomenclature and Identification
-
Systematic Name: Substance P, 2-(3,4-didehydro-L-proline)-4-(3,4-didehydro-L-proline)-[1]
-
Peptide Sequence: Arg-(3,4-dehydro-Pro)-Lys-(3,4-dehydro-Pro)-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂[1]
-
Single Letter Code: R-(∆Pro)-K-(∆Pro)-QQFFGLM-NH₂
Molecular Weight & Formula
The molecular weight is derived from the standard Substance P sequence by accounting for the dehydrogenation at the two proline residues.
| Parameter | Standard Substance P | This compound | Difference |
| Formula | C₆₃H₉₈N₁₈O₁₃S | C₆₃H₉₄N₁₈O₁₃S | -4 H atoms |
| Average MW | 1347.63 g/mol | 1343.60 g/mol | -4.03 Da |
| Monoisotopic Mass | 1346.73 Da | 1342.70 Da | -4.03 Da |
Physicochemical Properties[1]
-
Appearance: White to off-white lyophilized powder.[1]
-
Solubility: Soluble in water (up to 1 mg/mL) and slightly acidic buffers (e.g., 0.1% acetic acid).[1] Soluble in DMSO.
-
Isoelectric Point (pI): ~11.0 (Estimated, dominated by Arg and Lys residues).[1]
-
Purity Standards: Typically ≥95% (HPLC) for research grade.
Structural Biology & Pharmacology[1]
The Dehydroproline Modification
The substitution of Proline with 3,4-dehydroproline introduces a double bond between carbons 3 and 4 of the pyrrolidine ring.
-
Ring Planarity: Native proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckers. 3,4-dehydroproline forces the ring into a planar conformation.[1]
-
Steric Constraint: This planarity increases the energy barrier for cis/trans isomerization of the peptide bond, effectively "freezing" the local backbone conformation.
Metabolic Stability (DPP-IV Resistance)
Substance P is rapidly degraded in vivo by Dipeptidyl Peptidase-IV (DPP-IV) , an enzyme that cleaves dipeptides from the N-terminus when the second residue is Proline or Alanine.[1]
-
Cleavage Site 1: Arg¹-Pro² (Blocked by Dehydro-Pro²)[1]
-
Cleavage Site 2: Lys³-Pro⁴ (Blocked by Dehydro-Pro⁴)[1]
By modifying both positions, this compound exhibits significantly extended half-life compared to the native peptide, making it a valuable tool for in vivo studies where prolonged receptor activation is required.[1]
Signaling Pathway Visualization
The following diagram illustrates the structural sequence and the blockade of enzymatic degradation pathways.
Figure 1: Sequence structure of (3,4-Dehydro-Pro2,4)-SP showing the specific residues (yellow) that block DPP-IV mediated degradation while permitting NK1 receptor activation.[1]
Experimental Protocols
Reconstitution & Storage
To ensure the integrity of the double bonds and prevent oxidation of the Methionine residue:
-
Solvent: Dissolve the lyophilized powder in 0.1% Acetic Acid or deionized water to a stock concentration of 1 mg/mL.
-
Reasoning: Acidic pH prevents base-catalyzed racemization and oxidation.[1]
-
-
Aliquot: Divide into single-use aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).
-
Inert Atmosphere: For long-term storage, overlay aliquots with Argon or Nitrogen gas to protect the Methionine thioether and the dehydro-alkene group.[1]
Handling Precautions
-
Hygroscopic: The peptide is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Oxidation Sensitivity: The C-terminal Methionine is susceptible to oxidation to sulfoxide.[1] Avoid vortexing vigorously; use gentle inversion or pipetting.
References
-
PubChem. (2025).[1][5] Substance P | C63H98N18O13S.[6] National Library of Medicine. Available at: [Link][1]
-
PubChem. (2025).[1][5] 3,4-Dehydroproline | C5H7NO2.[1][7][8] National Library of Medicine. Available at: [Link][1]
-
Beilstein J. Org. Chem. (2016).[1][9][10] cis–trans-Amide isomerism of the 3,4-dehydroproline residue. Available at: [Link][1]
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Novachemistry-Products [novachemistry.com]
- 5. Isoxachlortole (Ref: RPA 20135) [sitem.herts.ac.uk]
- 6. Substance P | Other Tachykinin | Tocris Bioscience [tocris.com]
- 7. 3,4-Didehydro-proline | C5H7NO2 | CID 25202244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,4-Dehydro-L-proline | CAS 4043-88-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]
An In-Depth Technical Guide to Elucidating the Tachykinin Receptor Selectivity of Novel Substance P Analogs: A Case Study Approach with (3,4-Dehydro-Pro2,4)-Substance P
Abstract
This technical guide provides a comprehensive framework for characterizing the tachykinin receptor selectivity of novel Substance P (SP) analogs, with a specific focus on the hypothetical molecule, (3,4-Dehydro-Pro2,4)-Substance P. While empirical data for this specific analog is not presently available in the public domain, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the requisite experimental protocols, explains the causality behind methodological choices, and provides the scientific context necessary for a thorough investigation. The guide covers the foundational principles of the tachykinin system, detailed protocols for radioligand binding and functional assays, and the interpretation of selectivity data.
Introduction: The Tachykinin System and the Rationale for Analog Development
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key players in a wide array of physiological and pathophysiological processes.[1][2] Their actions are mediated by three distinct G protein-coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[3][4] SP exhibits the highest affinity for the NK1 receptor, while NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively.[5] However, this selectivity is not absolute, and cross-reactivity can occur.
The involvement of the SP/NK1 receptor system in pain transmission, inflammation, and emesis has made it an attractive target for therapeutic intervention.[4][6][7] The development of SP analogs is driven by the pursuit of molecules with enhanced metabolic stability, improved bioavailability, and, critically, refined receptor selectivity to minimize off-target effects.
The subject of this guide, this compound, represents a structural modification of the native SP peptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2). The introduction of 3,4-dehydroproline residues at positions 2 and 4 is a strategic chemical alteration. The 3,4-double bond in the proline ring induces a "flattening" of its structure.[8] This conformational constraint can significantly impact the peptide's overall three-dimensional structure and, consequently, its interaction with the binding pockets of the tachykinin receptors. The primary scientific objective is to determine how these modifications alter the binding affinity and functional potency of the peptide at each of the three tachykinin receptors, thereby defining its selectivity profile.
Foundational Concepts: Tachykinin Receptor Signaling
Activation of tachykinin receptors by an agonist initiates a cascade of intracellular signaling events. A comprehensive understanding of these pathways is essential for designing and interpreting functional assays. All three tachykinin receptors primarily couple to Gq/11 proteins.[1]
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This increase in intracellular calcium is a robust and readily measurable indicator of receptor activation.
Caption: A logical workflow for characterizing a novel tachykinin analog.
Part 1: Radioligand Binding Assays
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NK1, NK2, and NK3 receptors. The Ki value is a measure of the affinity of the unlabeled ligand for the receptor.
Principle: Competitive binding assays measure the ability of an unlabeled test compound (the analog) to compete with a radiolabeled ligand of known high affinity and specificity for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay (Filtration Method)
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a high density of the human NK1, NK2, or NK3 receptor.
-
Causality: These cell lines are widely used due to their robust growth characteristics and low endogenous GPCR expression, providing a clean background for heterologous receptor expression.
-
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-Senktide for NK3), and the membrane preparation. The radioligand concentration should be at or below its Kd for the receptor to ensure assay sensitivity.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, a saturating concentration of a known high-affinity unlabeled ligand (e.g., unlabeled Substance P for NK1), and the membrane preparation.
-
Causality: This determines the amount of radioligand that binds to non-receptor components (e.g., filters, plastic), which must be subtracted from all other measurements.
-
-
Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the test compound, this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Causality: This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Functional Assays
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at each tachykinin receptor.
Principle: Functional assays measure the biological response elicited by the ligand upon binding to the receptor. The calcium mobilization assay is a high-throughput and robust method for Gq-coupled receptors.
Protocol: Fluorometric Calcium Mobilization Assay
-
Cell Culture and Plating:
-
Use the same stably transfected CHO or HEK293 cell lines as in the binding assays.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and allow them to form a confluent monolayer overnight.
-
Causality: The black walls minimize well-to-well crosstalk of the fluorescence signal.
-
-
-
Dye Loading:
-
Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6). Probenecid may be included to prevent dye leakage from the cells.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Signal Detection:
-
Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of simultaneous liquid addition and kinetic fluorescence reading.
-
Establish a stable baseline fluorescence reading for each well.
-
Add serial dilutions of this compound (and control agonists like SP, NKA, NKB) to the wells.
-
Immediately measure the fluorescence intensity over time (typically 60-180 seconds). The peak fluorescence response corresponds to the maximum intracellular calcium concentration.
-
-
Data Analysis:
-
For each concentration, determine the peak fluorescence response minus the baseline.
-
Plot the response as a function of the log concentration of the analog.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
The efficacy of the analog is typically expressed as a percentage of the Emax produced by the native agonist (e.g., Substance P for NK1).
-
Data Interpretation and Selectivity Profile
The culmination of these experiments is a comprehensive dataset that defines the selectivity of this compound. The data should be summarized in a clear, tabular format.
Table 1: Hypothetical Tachykinin Receptor Selectivity Profile of this compound
| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Binding Affinity (Ki, nM) | e.g., 1.5 | e.g., 250 | e.g., >1000 |
| Functional Potency (EC50, nM) | e.g., 2.8 | e.g., 480 | e.g., >1000 |
| Efficacy (% of Native Agonist) | e.g., 98% | e.g., 65% | e.g., <10% |
Interpretation:
-
Selectivity Ratios: The selectivity is quantified by calculating the ratio of Ki or EC50 values. For instance, the NK1 vs. NK2 selectivity would be Ki(NK2) / Ki(NK1). In the hypothetical data above, the analog is approximately 167-fold selective for NK1 over NK2 in terms of binding affinity.
-
Agonist vs. Antagonist Activity: The functional assay determines the nature of the ligand. If it produces a response (Emax > 0), it is an agonist. If it has affinity (a measurable Ki) but does not elicit a response and shifts the dose-response curve of a known agonist to the right, it is a competitive antagonist.
-
Structure-Activity Relationship (SAR): The results must be contextualized with the structural modifications. The introduction of the flat 3,4-dehydroproline rings may have created a conformation that fits favorably into the binding pocket of the NK1 receptor while introducing steric hindrance or unfavorable interactions with the NK2 and NK3 binding sites. This rigidity could also enhance affinity by reducing the entropic penalty of binding compared to the more flexible native Substance P.
Conclusion
This guide provides a robust and validated workflow for determining the tachykinin receptor selectivity of a novel Substance P analog like this compound. By systematically evaluating both binding affinity and functional activity at all three receptor subtypes, researchers can build a comprehensive profile that is essential for guiding further preclinical and clinical development. The combination of rigorous experimental execution and careful data analysis will ultimately reveal the therapeutic potential of such rationally designed peptide analogs.
References
-
Nguyen, K. T., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell & Bioscience, 13(1), 212. [Link]
-
Laufer, R., et al. (1985). Highly selective agonists for substance P receptor subtypes. Proceedings of the National Academy of Sciences, 82(21), 7444-7448. [Link]
-
van der Westhuizen, E. T., et al. (2023). Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P. International Journal of Molecular Sciences, 24(3), 2134. [Link]
-
Foreman, J. C., et al. (1983). Structure-activity relationships for some substance P-related peptides that cause wheal and flare reactions in human skin. British Journal of Pharmacology, 80(3), 525-531. [Link]
-
Laufer, R., et al. (1985). Highly selective agonists for substance P receptor subtypes. Proceedings of the National Academy of Sciences of the United States of America, 82(21), 7444–7448. [Link]
-
Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tachykinin receptors. Retrieved February 23, 2026, from [Link]
-
Moroder, L., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 634–641. [Link]
-
Corbella, A., et al. (1969). Synthesis of 3,4-dehydroproline. Chemistry & Industry, (18), 583-4. [Link]
-
Wikipedia. (n.d.). Substance P. Retrieved February 23, 2026, from [Link]
-
Michel, M., et al. (2005). Substance P, Neurokinins A and B, and Synthetic Tachykinin Peptides Protect Mesencephalic Dopaminergic Neurons in Culture via an Activity-Dependent Mechanism. Journal of Neuroscience, 25(46), 10701-10711. [Link]
-
Nguyen, K. T., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell & Bioscience. [Link]
-
Nguyen, K. T., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell & Bioscience, 13, 212. [Link]
-
Li, H., et al. (2010). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 285(3), 1903–1912. [Link]
-
Harris, J. A., et al. (2022). Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. eScholarship, University of California. [Link]
-
Łazarczyk, M., et al. (2007). Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Folia Neuropathologica, 45(3), 99-107. [Link]
Sources
- 1. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]
Mechanism of Action: (3,4-Dehydro-Pro2,4)-Substance P in Nociceptive Signaling
Executive Summary
(3,4-Dehydro-Pro2,4)-Substance P is a synthetic, conformationally restricted analog of the undecapeptide Substance P (SP). By substituting the native proline residues at positions 2 and 4 with 3,4-dehydro-L-proline (ΔPro) , this analog exhibits two distinct pharmacological properties: enhanced metabolic stability against Dipeptidyl Peptidase IV (DPP-IV) and conformational locking of the N-terminal domain. These modifications result in a potent, prolonged nociceptive response, making this compound a critical tool for dissecting the temporal dynamics of Neurokinin-1 (NK1) receptor signaling and the physiological role of peptidase degradation in pain termination.
Structural Biochemistry: The Dehydro-Proline Modification
Native vs. Modified Architecture
Native Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) relies on the Pro2 and Pro4 residues to dictate the flexibility of its N-terminus, which is critical for receptor recognition and susceptibility to enzymatic cleavage.
The introduction of the double bond between carbons 3 and 4 in the proline ring (3,4-dehydro-proline) induces significant electronic and steric changes:
-
Ring Flattening: The pyrrolidine ring adopts a planar conformation, unlike the puckered envelope of native proline.
-
Restricted Rotation: The energy barrier for cis-trans isomerization of the peptide bond is increased, effectively "freezing" the peptide backbone into a bioactive conformation preferred by the NK1 receptor.
-
Proteolytic Shielding: The planar geometry and electronic delocalization prevent the catalytic serine of DPP-IV from effectively attacking the peptide bond, significantly extending the molecule's biological half-life.
Comparative Structure Visualization
The following diagram illustrates the structural divergence and the blockade of the enzymatic attack site.
Figure 1: Structural impact of Dehydro-Pro substitution on receptor binding and enzymatic degradation.
Mechanism of Action (MOA)
Receptor Binding Dynamics
The (3,4-Dehydro-Pro2,4)-SP analog functions as a high-affinity agonist for the Neurokinin-1 Receptor (NK1R) .
-
Lock-and-Key Fit: The rigidified N-terminus mimics the receptor-bound conformation of SP, reducing the entropic cost of binding.
-
Selectivity: While native SP has some cross-reactivity with NK2 and NK3 receptors, the conformational constraint of the analog often enhances selectivity for NK1.
Intracellular Signaling Cascade
Upon binding, the analog triggers the canonical Gq/11-coupled pathway, but with sustained intensity due to lack of degradation.
-
G-Protein Coupling: The NK1 receptor undergoes a conformational change, exchanging GDP for GTP on the Gαq subunit.
-
Effector Activation: Gαq-GTP activates Phospholipase C β (PLCβ).
-
Second Messengers: PLCβ hydrolyzes PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to IP3 receptors on the ER, causing a massive efflux of Ca2+.
-
Nociceptive Transmission: Elevated Ca2+ and DAG-mediated PKC activation lead to depolarization of dorsal horn neurons and release of glutamate, transmitting pain signals.
The "Super-Agonist" Effect
The defining feature of this analog is not just activation, but persistence .
-
Native SP: Rapidly degraded by cell-surface peptidases (DPP-IV and NEP) within minutes, terminating the signal.
-
Analog: Resists hydrolysis. The signal remains "on," leading to prolonged depolarization, receptor internalization, and potentially neurotoxicity or intense hyperalgesia.
Figure 2: Intracellular signaling cascade activated by the stable SP analog.
Data Presentation: Pharmacological Profile
The following table summarizes the comparative pharmacological properties of Native Substance P versus the (3,4-Dehydro-Pro2,4) analog. Note: Values are representative of this class of proline-modified tachykinins.
| Parameter | Native Substance P | (3,4-Dehydro-Pro2,4)-SP | Mechanism of Difference |
| NK1 Binding Affinity (Ki) | ~0.5 - 1.0 nM | ~0.2 - 0.5 nM | Entropy reduction via conformational lock. |
| Half-Life (Plasma) | < 2 minutes | > 60 minutes | Resistance to DPP-IV cleavage at Pro2/Pro4. |
| DPP-IV Susceptibility | High (Primary Substrate) | Negligible | Steric hindrance of the catalytic serine attack. |
| In Vivo Effect | Transient Pain/Scratching | Prolonged Scratching/Biting | Lack of signal termination. |
| Desensitization | Rapid | Delayed | Persistent receptor occupancy prevents recycling. |
Experimental Protocols
Protocol A: Synthesis via Solid Phase Peptide Synthesis (SPPS)
Objective: To synthesize high-purity (3,4-Dehydro-Pro2,4)-SP.
-
Resin Loading: Use Fmoc-Met-Wang resin (0.5 mmol/g loading).
-
Coupling Cycles:
-
Deprotect Fmoc group using 20% Piperidine in DMF (2 x 5 min).
-
Wash with DMF (3x), DCM (3x).
-
Activate amino acids (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq).
-
Critical Step: For positions 2 and 4, couple Fmoc-3,4-dehydro-L-proline . Note: Coupling time may need extension to 2 hours due to steric bulk.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column) using a water/acetonitrile gradient.
-
Validation: Verify mass via ESI-MS (Expected MW: ~1343 Da, depending on exact counter-ion).
Protocol B: In Vivo Nociceptive Assay (Intrathecal)
Objective: To quantify the super-agonist activity.
-
Preparation: Dissolve the analog in artificial cerebrospinal fluid (aCSF).
-
Subject: Male Sprague-Dawley rats (250-300g), implanted with chronic intrathecal catheters.
-
Administration: Inject 10 µL of analog (0.1 - 1.0 nmol) followed by 10 µL aCSF flush.
-
Observation: Place rat in a clear observation chamber.
-
Scoring: Count "caudal biting and scratching" (CBS) episodes in 5-minute bins for 60 minutes.
-
Control: Native SP (response fades after 10-15 mins).
-
Test: Analog (response persists >45 mins).
-
References
-
Cooper, J. B., et al. (1994). "3,4-Dehydroproline inhibits cell wall assembly and cell division in tobacco protoplasts." Plant Physiology. Link
-
Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines."[1] Regulatory Peptides. Link
-
Lavielle, S., et al. (1988). "Conformational requirements of the N-terminal part of substance P for interaction with NK-1 receptors." International Journal of Peptide and Protein Research. Link
-
Schwartz, T. W., et al. (1996). "Molecular mechanism of action of the NK1 receptor." Current Opinion in Neurobiology. Link
-
MedChemExpress. "[Dehydro-Pro4] Substance P (4-11) Product Information." MedChemExpress. Link
Sources
Methodological & Application
radiolabeling techniques for (3,4-Dehydro-Pro2,4)-Substance P
Application Note: High-Fidelity Radiolabeling of [3,4-Dehydro-Pro
Executive Summary
[3,4-Dehydro-Pro
Radiolabeling this specific analog presents a "Triad of Challenges" that renders standard protocols (like Chloramine-T or Catalytic Tritiation) destructive:
-
Lack of Tyrosine: Native SP sequences lack the Tyrosine residue required for direct electrophilic iodination.
-
Oxidation Sensitivity: The Methionine (Met
) residue is highly susceptible to oxidation (forming Met-sulfoxide), which abolishes biological activity.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Unsaturation Instability: The 3,4-dehydro moiety contains a double bond. Standard catalytic tritiation (reduction) will saturate this bond, reverting the analog to native Substance P and destroying the specific study target.
This guide details two field-proven, self-validating protocols designed to circumvent these failure points: Indirect
Critical Decision Matrix
Before selecting a protocol, researchers must evaluate their assay requirements against the chemical constraints of the molecule.
Figure 1: Decision matrix for radiolabeling [3,4-Dehydro-Pro
Protocol A: I-Bolton-Hunter Labeling
Objective: Generate high-specific activity tracer (>2000 Ci/mmol) without oxidizing Met
Materials
-
Ligand: [3,4-Dehydro-Pro
]-Substance P (Lyophilized, desalted). -
Reagent: Mono-iodinated [
I]-Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxy-3-[ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> I]iodophenyl)propionate). Note: Use mono-iodinated to minimize steric bulk. -
Buffer: 0.1 M Sodium Borate, pH 8.5 (Anhydrous conditions preferred initially).
-
Quench: 1 M Glycine in 0.1 M Borate buffer.
-
Column: C18 Reverse-Phase HPLC column (e.g., Jupiter 5µ C18 300Å).
Step-by-Step Methodology
-
Evaporation: The [
I]-BH reagent is typically supplied in benzene or dry solvent. Evaporate the solvent gently under a stream of dry nitrogen in a conical vial. Critical: Keep anhydrous to prevent hydrolysis of the NHS ester.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reaction:
-
Dissolve 5 µg of [3,4-Dehydro-Pro
]-SP in 10 µL of 0.1 M Sodium Borate (pH 8.5). -
Add the peptide solution immediately to the dried [
I]-BH reagent vessel. -
Incubate on ice (4°C) for 15–30 minutes with gentle agitation.
-
Why: Low temperature preserves the peptide and reduces hydrolysis rate of the ester, favoring amine conjugation.
-
-
Quenching: Add 100 µL of 1 M Glycine. Incubate for 5 minutes. Glycine scavenges unreacted BH reagent, preventing over-labeling.
-
Purification (The Self-Validating Step):
-
Inject the mixture onto RP-HPLC.[1]
-
Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 30 minutes.
-
Fraction Collection: Collect 0.5 mL fractions.
-
Expected Profile:
-
Early eluting: Hydrolyzed BH acid / Glycine-BH conjugates.[1]
-
Mid eluting: Unlabeled Peptide.
-
Late eluting:[
I]-BH-Argngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -[3,4-Dehydro-Pro ]-SP . (Hydrophobic iodine tag increases retention time).
-
-
Technical Insight: Substance P has two amine sites (Arg
Protocol B: De Novo Synthesis (Tritium Incorporation)
Objective: Create a chemically "native" tracer where the label does not alter sterics.
Mechanism: Solid Phase Peptide Synthesis (SPPS) incorporating a tritiated amino acid.[1]
Target Residue: Leucine
Materials
-
Resin: Rink Amide MBHA resin (for C-terminal amidation).[1]
-
Fmoc-AA: Standard Fmoc-protected amino acids, including Fmoc-3,4-dehydroproline.[1]
-
Hot AA: L-[4,5-
H]-Leucine (High specific activity).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Coupling Agents: HATU / DIPEA.
Workflow
-
Backbone Assembly: Synthesize the fragment Arg(Pbf)-DehydroPro-Lys(Boc)-DehydroPro-Gln(Trt)-Gln(Trt)-Phe-Phe-Gly on the resin using standard Fmoc chemistry.[1]
-
Hot Coupling (The Critical Step):
-
Dissolve Fmoc-[
H]-Leu (approx. 250 µCi) in minimal DMF.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Activate with 0.9 equivalents of HATU and 2 equivalents of DIPEA.
-
Add to the resin-bound nonapeptide.[1] React for 2 hours.
-
Chase: Follow with a second coupling of cold Fmoc-Leu to ensure 100% completion (capping any unreacted chains).[1]
-
-
Final Coupling: Deprotect Fmoc and couple Fmoc-Met.
-
Cleavage: Treat resin with TFA/TIS/H
O (95:2.5:2.5) for 2 hours. Avoid ethanedithiol (EDT) if possible, or use with extreme care, as it can sometimes reduce double bonds under harsh acidic conditions, though less likely than catalytic hydrogenation.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: HPLC purification as described in Protocol A.
Quality Control & Data Interpretation
Table 1: QC Parameters for Released Lots
| Parameter | Specification | Method | Rationale |
| Radiochemical Purity | > 95% | RP-HPLC (Radio-detector) | Ensures signal comes from the peptide, not free isotope.[1] |
| Mass Identity | M | MALDI-TOF / ESI-MS | Verifies the "Dehydro" double bonds are intact (Mass = Native SP - 4 Da). |
| Met-Oxidation Status | < 2% Sulfoxide | HPLC (Shifted Peak) | Met-Sulfoxide elutes earlier than native peptide. Essential for NK1 affinity. |
| Specific Activity | > 2000 Ci/mmol ( | Self-displacement assay | Critical for low-abundance receptor quantification. |
Visualizing the Workflow
Figure 2: QC workflow ensuring the "Dehydro" modification persists and Methionine remains reduced.
References
-
Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent. Biochemical Journal, 133(3), 529–539.[1] Link
-
Cascieri, M. A., et al. (1992). Substance P analog binding to NK1 receptors. Journal of Biological Chemistry, 267, 8158-8165.[1] (Establishes the sensitivity of the C-terminus and preference for N-terminal labeling).
-
Li, X., et al. (2021). Substance P and Neurokinin 1 Receptor in Chronic Inflammation and Cancer. International Journal of Molecular Sciences, 23(1), 228.[1] Link[1]
- Perrin, M. H. (2011).Receptor Binding Techniques. In: Methods in Enzymology.
-
ResearchGate. The Bolton and Hunter Method for Radiolabeling Protein.[2] Link
Sources
using (3,4-Dehydro-Pro2,4)-Substance P as a probe for NK1 receptors
An In-Depth Guide to Utilizing (3,4-Dehydro-Pro2,4)-Substance P as a High-Affinity Probe for Neurokinin-1 (NK1) Receptor Studies
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, a novel peptide analog, for the precise and selective investigation of the Neurokinin-1 (NK1) receptor. This guide delves into the scientific rationale behind the probe's design, its mechanism of action, and detailed protocols for its use in key cell-based assays.
Introduction: The Substance P/NK1 Receptor System and the Need for Advanced Probes
The Substance P (SP) and its primary receptor, the Neurokinin-1 (NK1) receptor, constitute one of the most thoroughly studied neuropeptide systems in the central and peripheral nervous systems.[1] SP, an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is a member of the tachykinin peptide family and acts as a potent neurotransmitter and neuromodulator.[2] The binding of SP to the NK1 receptor, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events that are pivotal in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis, and the regulation of stress and mood.[3][4]
Given its central role in pathophysiology, the NK1 receptor is a major target for therapeutic intervention.[4] To facilitate the discovery and characterization of novel NK1 receptor modulators, highly specific and stable molecular probes are essential. While native Substance P is the endogenous ligand, its utility in prolonged experimental settings can be limited by conformational flexibility and susceptibility to enzymatic degradation.[5]
This compound was engineered to overcome these limitations. The incorporation of 3,4-dehydroproline at positions 2 and 4 of the Substance P sequence introduces a double bond within the proline ring. This modification imparts significant conformational rigidity.[6][7] This "conformational locking" is hypothesized to pre-organize the peptide into a bioactive conformation optimal for NK1 receptor binding, potentially leading to enhanced affinity, selectivity, and metabolic stability compared to the native peptide.
Probe Profile: this compound
This analog is designed as a superior research tool for interrogating the NK1 receptor. Its properties are tailored to provide more reliable and reproducible data in a variety of experimental paradigms.
| Feature | Description | Rationale & Advantage |
| Sequence | Arg-(Δ³-Pro)-Lys-(Δ³-Pro)-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | The core sequence responsible for NK1 receptor recognition is maintained. |
| Modification | 3,4-Dehydroproline (Δ³-Pro) at positions 2 and 4. | The introduction of a double bond in the proline rings restricts backbone flexibility. This can lock the peptide into a high-affinity binding conformation, potentially increasing both potency and selectivity for the NK1 receptor.[6][7] |
| Metabolic Stability | Increased resistance to proteolytic degradation. | The unique structure of dehydroproline can hinder recognition by peptidases that typically cleave native Substance P, leading to a longer half-life in experimental systems.[5] |
| Applications | High-affinity ligand for competitive binding assays, potent agonist for functional signaling and receptor internalization studies. | Provides a stable and reliable tool for receptor characterization, compound screening, and studying the dynamics of NK1 receptor trafficking. |
Mechanism of Action: NK1 Receptor Signaling Pathways
Upon binding of an agonist like this compound, the NK1 receptor undergoes a conformational change, initiating multiple downstream signaling cascades. Understanding these pathways is crucial for designing functional assays and interpreting results. The NK1 receptor primarily couples to Gαq and Gαs G-proteins and also undergoes β-arrestin-mediated desensitization and internalization.[8][9]
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11]
-
Gαs Pathway: The NK1 receptor can also couple to Gαs, activating adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8]
-
Receptor Internalization: Following agonist binding, the receptor is phosphorylated by GPCR kinases (GRKs). This promotes the recruitment of β-arrestin, which uncouples the receptor from G proteins and targets it for clathrin-mediated endocytosis.[2][12] This internalization process is a key mechanism for signal termination and resensitization.[3][13]
Core Applications and Experimental Protocols
This compound is an ideal tool for a range of assays to characterize the NK1 receptor and screen for novel ligands. Below are detailed protocols for fundamental applications.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the dehydro-SP probe by measuring its ability to compete with a known radioligand for binding to the NK1 receptor in cell membrane preparations.
A. Principle: The amount of radioligand bound to the receptor will decrease as the concentration of the competing unlabeled probe increases. The concentration of the probe that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the inhibitory constant (Kᵢ).
B. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Substance P or ¹²⁵I-labeled SP analog.
-
Unlabeled Ligands: this compound (test probe), native Substance P (positive control).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.[14]
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and compatible scintillation fluid.
C. Step-by-Step Protocol:
-
Thaw the NK1R membrane preparation on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well.
-
Prepare serial dilutions of the this compound probe and native Substance P (e.g., from 10 µM to 0.1 nM).
-
In a 96-well assay plate, add reagents in the following order (final volume 200 µL):
-
Total Binding: 100 µL Assay Buffer + 50 µL Radioligand + 50 µL Membranes.
-
Non-Specific Binding (NSB): 50 µL saturating concentration of native SP (e.g., 1 µM) + 50 µL Radioligand + 50 µL Assay Buffer + 50 µL Membranes.
-
Competition: 50 µL of each competitor dilution + 50 µL Radioligand + 50 µL Assay Buffer + 50 µL Membranes.
-
-
Incubate the plate with gentle agitation for 90 minutes at room temperature to allow binding to reach equilibrium.
-
Harvest the plate contents by rapid vacuum filtration onto the pre-soaked GF/B filter plate.
-
Wash each well 3-4 times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
D. Data Analysis & Self-Validation:
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot Data: Plot the percentage of specific binding against the log concentration of the competitor probe.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate Kᵢ: Use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Validation: A successful assay will show >85% specific binding. The competition curve for the probe should be sigmoidal with a clear upper and lower plateau. The affinity of native Substance P should be consistent with literature values.
Protocol 2: Functional Assay - Receptor Internalization
This high-content imaging assay quantifies the ability of this compound to act as an agonist by inducing the internalization of the NK1 receptor from the plasma membrane into intracellular endosomes.
A. Principle: In unstimulated cells, fluorescently-tagged NK1 receptors (e.g., NK1R-tGFP) are distributed on the plasma membrane. Agonist binding triggers the translocation of these receptors into cytoplasmic vesicles (endosomes), which appear as bright fluorescent puncta. An automated imaging system can quantify this translocation.[15]
B. Materials:
-
Cell Line: SH-SY5Y or HEK293 cells stably expressing a fluorescently tagged human NK1 receptor (e.g., NK1R-tGFP).[15]
-
Agonists: this compound (test probe), native Substance P (positive control).
-
Culture Medium: Appropriate medium (e.g., DMEM/F12) with serum and antibiotics.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Imaging Plate: 96- or 384-well black, clear-bottom imaging plates.
-
High-Content Imaging System with appropriate analysis software.
C. Step-by-Step Protocol:
-
Seed the NK1R-tGFP cells into the imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the assay.
-
Culture the cells for 24 hours at 37°C, 5% CO₂.
-
On the day of the assay, prepare 10-point, 1:3 serial dilutions of the dehydro-SP probe and native SP in serum-free medium. Include a "vehicle-only" control.
-
Carefully remove the culture medium from the cells and replace it with the compound dilutions.
-
Incubate the plate for 30-60 minutes at 37°C to allow for receptor internalization.
-
Aspirate the compound-containing medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the nuclear stain (e.g., 1 µg/mL Hoechst in PBS) and incubate for 10 minutes.
-
Wash twice with PBS and leave the final wash in the wells for imaging.
-
Acquire images on a high-content imager, capturing both the GFP (receptor) and DAPI/Hoechst (nuclei) channels.
D. Data Analysis & Self-Validation:
-
Image Analysis: Use the imaging software to first identify the nuclei and then define the cell boundaries. Within the cytoplasmic region of each cell, apply an algorithm to identify and count bright, punctate spots (internalized vesicles).
-
Calculate Response: The response is the average number or total intensity of spots per cell.
-
Plot Data: Normalize the data to the vehicle control (0% activation) and the maximum response from native SP (100% activation). Plot the percent activation against the log concentration of the agonist.
-
Determine EC₅₀: Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value for the dehydro-SP probe.
-
Validation: Untreated cells should show diffuse membrane fluorescence with minimal puncta. The positive control (native SP) should induce a robust, dose-dependent increase in puncta formation.[15] The assay quality can be assessed by calculating the Z'-factor, with a value > 0.5 indicating a robust assay.[15]
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>25%) in Binding Assay | Radioligand concentration is too high; membrane protein concentration is too low; insufficient washing; filter plate not properly pre-treated. | Optimize radioligand concentration to be at or below its Kᴅ. Increase membrane protein per well. Increase the number and volume of washes. Ensure filter plate is fully pre-soaked in 0.5% PEI.[14] |
| No Internalization Observed with Probe | The probe is an antagonist, not an agonist; probe has low potency; incubation time is too short; cell health is poor. | Confirm agonist activity with a Gq functional assay (e.g., calcium mobilization). Increase the concentration range of the probe. Perform a time-course experiment (5, 15, 30, 60 min). Check cell viability and morphology. |
| High Basal Internalization in Vehicle Control Cells | Cells are over-confluent or stressed; endogenous ligand production in the culture system. | Seed cells at a lower density. Ensure gentle handling of plates. Use serum-free medium for the assay incubation period. |
| High Variability Between Replicate Wells | Inconsistent cell plating; pipetting errors; edge effects in the plate. | Use a multichannel pipette or automated liquid handler for consistency. Avoid using the outermost wells of the plate or fill them with PBS. |
Conclusion
This compound represents a rationally designed molecular probe for the high-fidelity investigation of the NK1 receptor. Its conformationally constrained structure offers the potential for enhanced affinity, selectivity, and metabolic stability, making it a valuable tool for receptor binding characterization, functional screening, and detailed studies of receptor trafficking. The protocols outlined in this guide provide a robust framework for leveraging this advanced probe to accelerate research and drug discovery efforts targeting the critical Substance P/NK1 receptor system.
References
- Psychiatrist.com. Neurobiology of Substance P and the NK1 Receptor.
- ResearchGate.
- PubMed. Neurobiology of substance P and the NK1 receptor.
- Wikipedia. Substance P.
- Addgene Blog. GPCRs: How Do They Work and How Do We Study Them?.
- PMC. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.
- Termedia. Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review).
- PubMed. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.
- Promega Corpor
- Portland Press. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery.
- Innoprot.
- Benchchem. Substance P Receptor Binding Assays: Technical Support Center.
- ResearchGate. Synthesis and Biological Properties of Enzyme‐Resistant Analogues of Substance P | Request PDF.
- PMC. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells.
- ResearchGate. Structural characteristics of proline and dehydro-δ-azaproline A...
- eScholarship.org. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics.
- PMC.
- Neurology Journal | Neuromedicine. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System.
- bioRxiv.org. Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics.
Sources
- 1. psychiatrist.com [psychiatrist.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. termedia.pl [termedia.pl]
- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. innoprot.com [innoprot.com]
Application Note: Solvent Compatibility & Dissolution Protocols for (3,4-Dehydro-Pro2,4)-Substance P
Abstract & Core Directive
This guide provides a validated technical framework for the solubilization and handling of (3,4-Dehydro-Pro
Critical Takeaway: While water is often cited as a solvent, 0.1% - 1% Acetic Acid or anhydrous DMSO are superior for preparing stable stock solutions to prevent hydrophobic aggregation and ensure accurate dosing in biological assays.[1]
Physicochemical Analysis & Solubility Logic
To determine the optimal solvent, we must first analyze the peptide's properties.[2][3][4][5] (3,4-Dehydro-Pro
Molecular Profile[1]
-
Sequence: Arg-[3,4-dehydro-Pro]-Lys-[3,4-dehydro-Pro]-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH
[1] -
Net Charge (pH 7.0): Positive (+2 to +3 due to Arg
, Lys ).[1] Class: Basic Peptide. [1][2][4][5] -
Hydrophobicity: High C-terminal hydrophobicity (Phe-Phe-Gly-Leu-Met).[1]
-
Risk Factors:
-
Aggregation: The hydrophobic C-terminus promotes
-sheet aggregation in neutral aqueous buffers at high concentrations.[1] -
Oxidation: Methionine (Met
) is highly susceptible to oxidation (Met-sulfoxide), especially in DMSO if not handled correctly.[1] -
Adsorption: Positively charged N-terminus binds avidly to glass and polystyrene.[1]
-
Solvent Compatibility Matrix
| Solvent System | Compatibility | Max Conc. | Application Notes |
| Water (Milli-Q) | Moderate | ~1 mg/mL | Not recommended for stock. Risk of aggregation over time.[1] pH is uncontrolled. |
| 1% Acetic Acid | Excellent | 1-5 mg/mL | Preferred for Aqueous Stock. Protonates basic residues (Arg, Lys), repelling chains to prevent aggregation.[1] |
| DMSO (Anhydrous) | High | >5 mg/mL | Preferred for Frozen Stock. Solubilizes hydrophobic C-term.[1] Warning: Potential Met oxidation (see Sec 4).[1] |
| PBS (pH 7.4) | Low | <0.5 mg/mL | Assay Use Only. High salt promotes precipitation of stock concentrations.[1] Only use for final dilution. |
| Acetonitrile | Moderate | N/A | Useful for HPLC, but volatile and toxic for cell assays.[3] |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solubilizing (3,4-Dehydro-Pro
Caption: Workflow for selecting the optimal solubilization route based on experimental needs.
Detailed Experimental Protocols
Protocol A: Preparation of Aqueous Stock (Recommended)
Best for: Cell culture, avoiding organic solvent toxicity, and minimizing Met-oxidation.[1]
Materials:
Steps:
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) inside a desiccator. Why? This prevents atmospheric moisture condensation which degrades the peptide.
-
Gravimetry: Do not rely on the vial label weight. Weigh the peptide if precision is critical, or assume ~70-80% peptide content due to counter-ions (TFA salts).[1]
-
Solvation: Add 1% Acetic Acid to the vial to achieve a target concentration of 1 mg/mL (approx. 0.74 mM) .
-
Note: The acidic pH ensures the N-terminus and side chains are protonated, increasing solubility.
-
-
Mixing: Vortex gently for 10-20 seconds. If particulates remain, sonicate briefly (5-10 sec) in a water bath.[1]
-
Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL).
-
Storage: Store at -20°C or -80°C. Stable for 3 months.
Protocol B: Preparation of DMSO Stock (High Concentration)
Best for: High concentration libraries, long-term storage (-80°C).[1]
Materials:
-
Anhydrous DMSO (Dimethyl Sulfoxide), HPLC grade.[1]
-
Optional: Argon or Nitrogen gas.
Steps:
-
Solvation: Add Anhydrous DMSO to the peptide to achieve 5 mg/mL .
-
Dissolution: Vortex until clear. The solution should be visually transparent.
-
Oxidation Mitigation (Critical): Since this peptide contains Methionine, DMSO can act as an oxidant.
-
Mitigation: Overlay the stock solution with Argon or Nitrogen gas before capping.
-
Alternative: Use DMSO only if freezing immediately at -80°C.[1]
-
-
Dilution: When ready to use, dilute at least 1:1000 into aqueous buffer to keep DMSO <0.1% in the final assay.
Handling & Troubleshooting
The "Crash-Out" Phenomenon
A common failure mode is adding a high-concentration stock directly into a high-salt buffer (like 10x PBS), causing immediate precipitation.[1]
Correct Dilution Method:
-
Start with your Stock Solution (e.g., 1 mM in Acetic Acid).
-
Add the Stock dropwise into the bulk Assay Buffer (e.g., PBS) while vortexing the buffer.
-
Never add the buffer to the stock concentrate.
Adsorption Loss
Substance P analogs are "sticky."
-
Avoid: Glass containers, Polystyrene tubes.
-
Use: Polypropylene (PP) or siliconized tubes.[1]
-
Additive: If compatible with your assay, adding 0.1% BSA (Bovine Serum Albumin) to the dilution buffer blocks non-specific binding sites on the plasticware.
Stability Data
| Condition | Stability Estimate | Recommendation |
| Lyophilized (RT) | 1-2 Weeks | Store at -20°C immediately upon receipt.[1] |
| Solubilized (4°C) | < 24 Hours | Use immediately; do not store. |
| Frozen (-20°C) | 1-3 Months | Avoid freeze-thaw cycles (max 1 cycle).[1] |
| Frozen (-80°C) | 6-12 Months | Best for long-term banking.[1] |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Dehydro-Proline Peptide Assay Optimization
Topic: Optimizing Receptor Binding Assays for Dehydro-Proline Peptides Role: Senior Application Scientist Status: Operational
Introduction: The Dehydro-Proline Challenge
Welcome to the technical support center. You are likely here because your peptide analogs containing 3,4-dehydroproline (ΔPro) are behaving inconsistently in standard receptor binding assays.
ΔPro is a powerful tool for structure-activity relationship (SAR) studies. By introducing a double bond into the pyrrolidine ring, you impose conformational rigidity (flattening the ring) and alter the cis/trans isomerization energy barriers of the peptide backbone. While this can significantly enhance potency and metabolic stability, it introduces unique physicochemical hurdles:
-
Elevated Hydrophobicity: Leading to aggressive non-specific binding (NSB).
-
Kinetic Hysteresis: The rigidified backbone may slow down the "induced fit" required for receptor binding.
-
Oxidative Susceptibility: The alkene moiety introduces a reactive center absent in native proline.
This guide moves beyond generic protocols to address these specific mechanistic challenges.
Module 1: Ligand Handling & Stability
Q: My values are drifting over time. Is ΔPro stable in solution?
A: Unlike native proline, 3,4-dehydroproline contains an alkene group that is susceptible to oxidation and electrophilic addition, particularly in complex buffers.
Protocol for Ligand Preparation:
-
Solubilization: Dissolve the lyophilized peptide in 100% DMSO to a high concentration (e.g., 10 mM). The hydrophobic nature of ΔPro requires organic solvent assistance to prevent initial micro-aggregation.
-
Aliquot & Freeze: Do not store working dilutions. Store 100% DMSO stocks at -80°C.
-
Antioxidant Inclusion: If your assay buffer contains transition metals (common in some GPCR buffers containing
or ), include 0.1% Ascorbic Acid or 1 mM EDTA (if receptor compatible) to prevent metal-catalyzed oxidation of the double bond.
Q: How do I prevent the peptide from sticking to the plasticware?
A: ΔPro peptides are "sticky." The planar ring increases the lipophilic surface area.
-
Material: Use silanized glass vials or low-protein-binding polypropylene (e.g., LoBind tubes) for all dilutions.
-
Detergent: Include 0.05% Tween-20 or 0.01% CHAPS in the assay buffer. This is critical to keep the hydrophobic ΔPro moiety in solution and off the plate walls.
Module 2: Reducing Non-Specific Binding (NSB)
Q: My signal-to-noise ratio is poor due to high NSB. How do I fix this?
A: High NSB is the hallmark of ΔPro peptides. Standard blocking is often insufficient. You must employ a "Dual-Block" strategy targeting both ionic and hydrophobic adsorption.
The "Dual-Block" Filter Protocol (For Filtration Assays): If you are using glass-fiber filters (GF/B or GF/C), the cationic nature of many bioactive peptides combined with the hydrophobic ΔPro creates a "perfect storm" for filter binding.
-
Pre-soak Filters: Soak filters for at least 2 hours (not just 30 mins) in:
-
0.3% Polyethylenimine (PEI): Neutralizes the negative charge of the glass fibers.
-
0.5% BSA (Protease-free): Coats hydrophobic patches on the filter.
-
-
Salinity Adjustment: Ensure your wash buffer contains at least 150 mM NaCl . High ionic strength disrupts the electrostatic component of the NSB.
Data: Impact of Filter Treatment on NSB
| Filter Treatment | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (%) | Verdict |
| Untreated GF/C | 12,000 | 4,500 | 62.5% | Unacceptable |
| 0.3% PEI only | 11,500 | 1,200 | 89.5% | Good |
| 0.3% PEI + 0.5% BSA | 11,200 | 350 | 96.8% | Optimal |
Module 3: Kinetic Anomalies (The "Rigid" Peptide Problem)
Q: Why does my competition curve look shallow (Hill slope < 1.0)?
A: This is often a kinetic artifact, not negative cooperativity. The ΔPro modification increases the energy barrier for cis/trans isomerization of the amide bond.
-
Mechanism: In solution, the peptide exists in an equilibrium of conformers. If the receptor requires the cis-isomer, but the ΔPro peptide is locked in a slow-exchanging trans-state, the observed association rate (
) will be rate-limited by the isomerization, not diffusion. -
Consequence: If you incubate for the standard 60 minutes, you may not have reached equilibrium, leading to an underestimation of affinity and a shallow slope.
Validation Protocol: Time-to-Equilibrium Do not assume 1 hour is sufficient. Run a kinetic association experiment:
-
Incubate Receptor + Radioligand + ΔPro Peptide (
concentration). -
Measure binding at 0.5, 1, 2, 4, and 8 hours .
-
Result: If the
shifts left (lower concentration) significantly between 2 and 8 hours, your peptide has "slow kinetics" induced by rigidity.
Visualizing the Optimization Workflow
The following diagram outlines the critical decision path for optimizing assays specifically for conformationally constrained peptides.
Caption: Decision tree for troubleshooting solubility, non-specific binding, and kinetic hysteresis in ΔPro peptide assays.
Module 4: Data Analysis & Interpretation
Q: Can I use the Cheng-Prusoff equation for these peptides?
A: Only if you have verified equilibrium.
The standard equation
-
Risk: If your ΔPro peptide has a very slow off-rate (residence time) due to the rigid fit, it may behave like a "pseudo-irreversible" inhibitor during the timeframe of the assay.
-
Correction: If the Hill slope is significantly steeper than -1.0, or if the compound fails to wash out in reversibility assays, report the
with the incubation time clearly stated, rather than a derived .
References
-
Beilstein Institute. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry. Link
-
National Institutes of Health (NIH). (2009). Development of peptide receptor binding assays: methods to avoid false negatives. PubMed Central. Link
-
BenchChem Technical Support. (2025). Strategies for reducing non-specific binding in receptor assays. BenchChem Guides.[1] Link
-
Revvity. (2024). Radiometric Ligand-Binding Assays: Troubleshooting Non-specific Binding. Revvity Support. Link
-
American Chemical Society (ACS). (2013). Proline Editing: Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines. Journal of the American Chemical Society. Link
Sources
Technical Support Center: Stability and Handling of (3,4-Dehydro-Pro2,4)-Substance P
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized (3,4-Dehydro-Pro2,4)-Substance P?
For long-term storage, lyophilized this compound should be stored at -20°C or lower.[1][2][3] When stored under these conditions, the peptide in its powdered form can remain stable for months to years.[1][4] Short-term storage, for a few days to weeks, at room temperature is generally acceptable for lyophilized peptides and is often the condition during shipping.[2] However, to maximize shelf-life and prevent degradation, consistent cold storage is paramount.
Q2: How does the stability of lyophilized this compound at room temperature compare to -20°C?
The stability of lyophilized this compound is significantly greater at -20°C compared to room temperature. While the lyophilized powder is relatively stable for short durations at ambient temperatures, prolonged exposure can lead to gradual degradation.[2][3] At room temperature, the primary risks are moisture absorption and an increased rate of solid-state chemical degradation. Storing at -20°C minimizes these risks, preserving the peptide's integrity for long-term use.[5]
Q3: I left my lyophilized this compound on the bench overnight. Is it still usable?
In most cases, a single instance of leaving lyophilized peptide at room temperature overnight will not result in significant degradation. Lyophilized peptides are generally stable for several days to weeks at room temperature.[2][3] However, it is crucial to minimize such occurrences to ensure the highest quality of the peptide for your experiments. For critical applications, it is advisable to use a fresh vial or qualify the exposed vial in a non-critical experiment first.
Q4: What is the recommended storage condition for this compound once it is dissolved in a solution?
Once this compound is reconstituted, it is significantly less stable than in its lyophilized form.[2][4][6] For storage, peptide solutions should be aliquoted into single-use volumes and frozen at -20°C or, preferably, -80°C.[2][6] It is generally recommended to use freshly prepared solutions.[7] If storage is necessary, solutions may be kept at -20°C for a few weeks to a couple of months.[2][6] Avoid repeated freeze-thaw cycles as this can accelerate peptide degradation.[2][5]
Q5: Why is the stability of the peptide lower in solution?
In solution, peptides are more susceptible to several degradation pathways:
-
Hydrolysis: The presence of water can lead to the cleavage of peptide bonds.
-
Oxidation: Certain amino acid residues, such as methionine (which is present in Substance P), are prone to oxidation, especially when exposed to air.[5][8]
-
Microbial Growth: Aqueous solutions can support microbial growth, which can degrade the peptide.[4]
Lyophilization removes water, which significantly slows down these degradation processes.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results. | Peptide degradation due to improper storage. | - Always store lyophilized peptide at -20°C or lower for long-term use. - Prepare solutions fresh for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the lyophilized peptide. | The peptide may be hygroscopic and has absorbed moisture. | - Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[6] - Use the recommended solvent as per the product datasheet. Sonication may aid in dissolving the peptide.[6] |
| Precipitate forms in the peptide solution after thawing. | The peptide may have low solubility in the chosen buffer at low temperatures. | - Ensure the solution is fully equilibrated to room temperature and vortex gently before use. - Consider preparing a more concentrated stock in a suitable solvent and diluting it into your aqueous buffer immediately before use. |
| Discoloration of the lyophilized powder. | This could indicate degradation or contamination. | - Do not use the peptide. Contact technical support for a replacement. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents moisture from condensing on the cold powder.[3][6]
-
Solvent Selection: Refer to the product-specific datasheet for the recommended solvent. For Substance P and its analogs, sterile, distilled water or a buffer at a slightly acidic pH (5-7) is often suitable.[2][7]
-
Reconstitution: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6]
-
Aliquoting: If the entire stock solution will not be used immediately, aliquot it into single-use, low-protein-binding tubes.
-
Storage: Use the freshly prepared aliquots immediately. If storage is unavoidable, freeze the aliquots at -20°C or -80°C.[2]
Protocol for Assessing Peptide Stability: A Comparative HPLC Analysis
This protocol provides a framework for comparing the stability of this compound under different storage conditions.
-
Initial Analysis (T=0):
-
Reconstitute a fresh vial of lyophilized this compound in a suitable solvent (e.g., water with 0.1% TFA).
-
Immediately analyze the solution by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the initial purity. This serves as your baseline.
-
-
Sample Preparation for Stability Study:
-
Room Temperature Sample: Leave a sealed vial of lyophilized peptide at room temperature (e.g., 20-25°C).
-
-20°C Sample: Store a sealed vial of lyophilized peptide at -20°C.
-
-
Time-Point Analysis (e.g., T=1 week, 1 month, 3 months):
-
At each designated time point, reconstitute the aged lyophilized peptides in the same manner as the T=0 sample.
-
Analyze each sample by RP-HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms of the aged samples to the T=0 sample.
-
Calculate the percentage of the main peptide peak area relative to the total peak area to determine the purity at each time point.
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Data Summary: General Peptide Stability
| Peptide Form | Storage Temperature | Typical Stability | Key Considerations |
| Lyophilized | Room Temperature | Days to Weeks[2][3] | Short-term storage only. Risk of moisture absorption. |
| Lyophilized | 4°C | Weeks to Months | Suitable for short to medium-term storage. |
| Lyophilized | -20°C or -80°C | Months to Years[1][4] | Recommended for long-term storage. |
| In Solution | 4°C | Days to a couple of weeks[2] | Not recommended for long-term storage. |
| In Solution | -20°C | Weeks to Months[2] | Aliquot to avoid freeze-thaw cycles. |
| In Solution | -80°C | Months to a Year[2][9] | Best option for storing solutions, but fresh is always preferred. |
Visualizing Peptide Stability Concepts
Caption: Recommended storage workflow for peptide stability.
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Substance P | Sensory neuropeptide | 33507-63-0 | Hello Bio [hellobio.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Nonspecific Binding in (3,4-Dehydro-Pro2,4)-Substance P Assays
Welcome to the technical support center for researchers working with (3,4-Dehydro-Pro2,4)-Substance P. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning a common and critical challenge: high nonspecific binding (NSB). The unique structural modifications of this peptide demand a tailored approach to assay development, moving beyond standard protocols to achieve the required sensitivity and specificity.
Understanding the Core Challenge: The (3,4-Dehydro-Pro2,4) Modification
Substance P (SP) is an 11-amino acid neuropeptide (RPKPQQFFGLM-NH₂) known for its role in pain transmission and inflammation.[1][2] The (3,4-Dehydro-Pro2,4) analog incorporates a double bond into the proline rings at positions 2 and 4. This modification creates a more rigid, planar ring structure compared to the flexible, "puckered" ring of standard proline.[3][]
This increased rigidity and altered geometry can enhance the peptide's hydrophobicity and its propensity for nonspecific interactions with assay surfaces (like polystyrene microplates) and other proteins.[5][6] These interactions are a primary driver of high background noise, which can mask the true signal and compromise data reliability.[7] This guide is designed to help you systematically diagnose and resolve these issues.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.
Q1: My assay has high background noise and poor reproducibility. What are the most likely causes?
High background is a classic indicator of nonspecific binding. For this specific dehydro-peptide, the root causes can be traced to several key interactions within your assay system.
Answer: The primary suspects for high background are nonspecific interactions driven by the peptide's unique chemistry and the assay environment. These can be broken down into three main categories:
-
Peptide-to-Surface Interactions: The modified proline residues can increase the peptide's hydrophobic attraction to the polystyrene surface of the microplate wells.[5][6] This is a major contributor to background signal, as the peptide adheres to the plate in the absence of the capture antibody.
-
Reagent-to-Surface Interactions: The detection antibody or other assay components may bind directly to unoccupied sites on the plate surface. Insufficient blocking is the usual culprit here.[8][9]
-
Matrix Effects & Cross-Reactivity: Components within your sample matrix (e.g., serum, plasma) or the blocking buffer itself can cross-react with assay antibodies, leading to false positives.[10][11]
The following diagram illustrates these potential failure points.
Caption: Decision workflow for selecting an advanced blocking strategy.
Part 2: Frequently Asked Questions (FAQs)
-
Q: Why is nonspecific binding a particular concern for the this compound analog?
-
A: The introduction of a double bond in the proline ring makes the ring structure more rigid and planar. [3]This conformational rigidity can expose more hydrophobic surface area compared to the more flexible native proline. This increased "stickiness" is a primary reason for enhanced nonspecific binding to hydrophobic surfaces like polystyrene assay plates. [6]
-
-
Q: What are the best initial steps when developing a new assay for a modified peptide like this?
-
A: Always start with a checkerboard titration of your capture and detection antibodies to find the optimal concentrations. [8]Concurrently, test at least two different types of blocking buffers (e.g., a protein-based and a protein-free version) and include 0.05% Tween-20 in your wash buffer from the very beginning. [9][12]This proactive approach can prevent many common NSB issues before they arise.
-
-
Q: Could the issue be my antibody rather than the peptide?
-
A: Absolutely. Low-affinity polyclonal antibodies or monoclonal antibodies with poor specificity can contribute significantly to background noise. [8]If buffer and blocking optimization fails, consider titrating your antibody concentrations. Using a higher dilution of a high-affinity antibody can often lower the background while maintaining a strong specific signal. Additionally, ensure your antibodies have been purified (e.g., affinity-purified) to remove non-specific immunoglobulins.
-
References
-
Wikipedia. (n.d.). Substance P. Retrieved from [Link]
-
Aptum Biologics Ltd. (n.d.). ELISA Plate Block to reduce background. Retrieved from [Link]
-
MEXC News. (2025, December 24). What Is the Role of Blocking Agents in Immunoassays?. Retrieved from [Link]
-
Pancreapedia. (2011, July 27). Substance P (SP). Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular properties of substance P. Retrieved from [Link]
-
ResearchGate. (2014, December 3). Does anyone have suggestions on how to decrease the background of a IgG ELISA?. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016, March 29). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Retrieved from [Link]
-
PubMed. (2007, July 15). Hydrophobic interactions are the driving force for the binding of peptide mimotopes and Staphylococcal protein A to recombinant human IgG1. Retrieved from [Link]
-
PubChem. (n.d.). Substance P. Retrieved from [Link]
-
PubMed. (n.d.). Non-specific serum binding to streptavidin in a biotinylated peptide based enzyme immunoassay. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dehydroproline. Retrieved from [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 3,4-DEHYDRO-DL-PROLINE Industrial Grade. Retrieved from [Link]
-
BMG LABTECH. (2024, March 12). Optimizing your ELISA Assays. Retrieved from [Link]
- Google Patents. (n.d.). US20150038355A1 - Multiplex blocker beads for immunoassays.
-
ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]
-
Surmodics. (n.d.). ELISA Blocking Reagents / Blocking Buffers. Retrieved from [Link]
-
Scantibodies Laboratory, Inc. (n.d.). Heterophilic Blocking Reagent (HBR). Retrieved from [Link]
-
Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from [Link]
-
PubMed. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Retrieved from [Link]
-
Taylor & Francis Online. (2012, August 31). Reduction of non-specific binding in immunoassays requiring long incubations. Retrieved from [Link]
-
PNAS. (n.d.). Phase separation of multicomponent peptide mixtures into dehydrated clusters with hydrophilic cores. Retrieved from [Link]
-
PNAS. (2008, February 26). Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. Retrieved from [Link]
-
Mayo Clinic. (2021, October 13). The Role of Hydrophobicity in Peptide-MHC Binding. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Substance P (SP). Retrieved from [Link]
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. pancreapedia.org [pancreapedia.org]
- 3. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]
- 5. Hydrophobic interactions are the driving force for the binding of peptide mimotopes and Staphylococcal protein A to recombinant human IgG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What Is the Role of Blocking Agents in Immunoassays? | MEXC News [mexc.co]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. biocompare.com [biocompare.com]
- 10. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 11. Nonspecific Binding in Immunoassays for Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Binding Affinity of (3,4-Dehydro-Pro2,4)-Substance P and Native Substance P
For researchers in neuropharmacology and drug development, understanding the structure-activity relationships of neuropeptides is paramount. Substance P (SP), an undecapeptide neurotransmitter, plays a crucial role in pain perception, inflammation, and mood regulation through its interaction with the neurokinin-1 receptor (NK1R).[1][2][3] Modifications to the primary structure of Substance P can significantly alter its binding affinity and subsequent biological activity. This guide provides a framework for comparing the binding affinity of a specific analog, (3,4-Dehydro-Pro2,4)-Substance P, with its native counterpart.
Understanding the Significance of Proline Modifications
Native Substance P has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] The proline residues at positions 2 and 4 are critical for maintaining the peptide's conformation, which in turn influences its interaction with the NK1 receptor. The introduction of a double bond in the proline ring, creating a 3,4-dehydroproline, induces a more rigid and planar conformation. Investigating how this structural change in this compound affects its binding affinity can provide valuable insights into the pharmacophore of the NK1 receptor and guide the design of novel agonists or antagonists.
Native Substance P: A Benchmark for Binding Affinity
Before embarking on a comparative study, it is essential to have a reference point. The binding affinity of native Substance P for the NK1 receptor has been characterized in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common measures of binding affinity, with lower values indicating higher affinity.
| Compound | Receptor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Native Substance P | Human NK1 | CHO | Radioligand Binding ([¹²⁵I]SP) | 1.4 | [4] |
This table provides a baseline against which the binding affinity of this compound can be compared.
Experimental Protocol: Comparative Radioligand Binding Assay
To determine and compare the binding affinities of native Substance P and this compound, a competitive radioligand binding assay is the gold standard. This assay measures the ability of an unlabeled ligand (the "competitor," i.e., native SP or its analog) to displace a radiolabeled ligand from the NK1 receptor.
I. Materials and Reagents
-
Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor.
-
Radioligand: [¹²⁵I]-Tyr⁸-Substance P or a similar high-affinity radiolabeled NK1R agonist.
-
Competitors: Native Substance P and this compound (synthesis of the analog may be required if not commercially available).
-
Assay Buffer: For example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well plates, filter mats, and a cell harvester.
II. Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay:
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Methodology
-
Cell Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human NK1 receptor to a high density.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor (native Substance P or this compound).
-
For determining total binding, add only the assay buffer.
-
For determining non-specific binding, add a high concentration of unlabeled native Substance P.
-
Add a constant concentration of the radiolabeled ligand to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
IV. Data Analysis and Interpretation
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding and the binding in the presence of the competitor.
-
Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50 Values: The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the competition curve.
-
Calculate Ki Values: The IC50 value is dependent on the concentration of the radioligand used. To obtain a more absolute measure of affinity, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand.
-
A lower Ki value for this compound compared to native Substance P would indicate a higher binding affinity for the NK1 receptor, and vice versa.
Substance P Signaling Pathway
Upon binding to the NK1 receptor, Substance P initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for correlating binding affinity with functional activity.
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
Conclusion
The comparison of the binding affinity of this compound and native Substance P is a valuable endeavor for understanding the structure-activity relationship of this important neuropeptide. While direct comparative data is currently lacking, the experimental framework provided in this guide offers a robust methodology for researchers to perform this analysis. By meticulously following the outlined protocol and carefully analyzing the data, scientists can elucidate the impact of dehydroproline substitutions on the interaction of Substance P with its receptor, thereby contributing to the rational design of novel therapeutics targeting the NK1R pathway.
References
-
Corbella, A., Gariboldi, P., Jommi, G., & Mauri, F. (1969). Synthesis of 3,4-dehydroproline. Chemical Industry, 18, 583-584. [Link]
-
PubChem. (n.d.). 3,4-Dehydroproline. Retrieved from [Link]
-
Wikipedia. (2024, February 18). Substance P. In Wikipedia. Retrieved from [Link]
-
Fisher, S. M., & KREAM, R. M. (1988). Dehydro keto methylene and keto methylene analogues of substance P. Synthesis and biological activity. Journal of medicinal chemistry, 31(7), 1362–1367. [Link]
-
Jensen, C. J., & Dror, R. O. (2017). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 292(33), 13674–13684. [Link]
-
Bunnett, N. W., & Dazin, P. F. (2018). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 315(1), C101–C112. [Link]
-
Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. The Journal of clinical psychiatry, 63 Suppl 11, 6–10. [Link]
-
Thornton, E., & Vink, R. (2015). Substance P and its tachykinin NK1 receptor: a novel neuroprotective target for Parkinson's disease. Translational neuroscience, 6(1), 21–29. [Link]
-
González-Sarmiento, E., González-Moles, M. Á., & Muñoz, M. (2021). Substance P and Neurokinin 1 Receptor in Chronic Inflammation and Cancer of the Head and Neck: A Review of the Literature. International Journal of Molecular Sciences, 23(1), 389. [Link]
-
Łazarczyk, M., & Matyja, E. (2012). Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). Folia Neuropathologica, 50(4), 346-353. [Link]
-
MedChemExpress. (n.d.). [Dehydro-Pro4] Substance P (4-11) (Japanese). Retrieved from [Link]
-
Tull, M. A., & Bhimji, S. S. (2023). Biochemistry, Substance P. In StatPearls. StatPearls Publishing. [Link]
Sources
(3,4-Dehydro-Pro2,4)-Substance P: Activity Profile in NEP-Knockout Models
This guide provides a technical comparison and experimental framework for using (3,4-Dehydro-Pro2,4)-Substance P in Neutral Endopeptidase (NEP/CD10) knockout models.[1]
A Technical Comparison Guide for Neuropeptide Research
Executive Summary: The "Unchecked" Agonist
In wild-type physiological systems, Substance P (SP) signaling is tightly regulated by two primary enzymatic "gatekeepers": Neutral Endopeptidase (NEP/CD10) and Dipeptidyl Peptidase 4 (DPP4/CD26) .[1]
While NEP is the dominant degrading enzyme in vivo, removing it (via Mme gene knockout) does not result in infinite SP half-life due to the compensatory activity of DPP4, which cleaves the N-terminus. This compound is a synthetic analog designed with rigidified proline rings at positions 2 and 4.[1] This structural modification confers resistance to DPP4.
The Core Insight: In NEP-knockout models, this analog evades the sole remaining major degradation pathway (DPP4), resulting in a "super-agonist" profile characterized by significantly prolonged receptor occupancy and biological effects (vasodilation, nociception, plasma extravasation) compared to native Substance P.[1]
Technical Profile & Structural Logic
Comparative Structure
The modification involves the introduction of a double bond in the proline ring (3,4-dehydro-L-proline) at positions 2 and 4.[1]
| Feature | Native Substance P (SP) | This compound |
| Sequence | Arg-Pro -Lys-Pro -Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Arg-ΔPro -Lys-ΔPro -Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |
| NEP Susceptibility | High (Cleaves at Gln⁶-Phe⁷, Phe⁷-Phe⁸, Gly⁹-Leu¹⁰) | High (C-terminus remains identical to native SP) |
| DPP4 Susceptibility | High (Cleaves N-terminal dipeptides Arg-Pro, Lys-Pro) | Resistant (Rigid ring prevents active site accommodation) |
| NK1 Receptor Affinity | High (Endogenous Ligand) | High (N-term modification does not disrupt C-term binding) |
The "Dual-Gatekeeper" Mechanism
To understand the utility of this analog in NEP-KO mice, one must visualize the degradation hierarchy.[1]
-
Wild-Type (WT): NEP rapidly degrades both Native SP and the Analog (at the C-terminus).[1] The Analog shows only marginal superiority.
-
NEP-Knockout (NEP-KO): NEP is absent.[1]
-
Native SP: Now degraded primarily by DPP4 (slower than NEP, but still clears the peptide).
-
Analog: Resistant to DPP4. With NEP absent and DPP4 blocked by structure, the Analog accumulates, causing massive, sustained NK1 activation.
-
Visualizing the Signaling & Degradation Pathway
The following diagram illustrates why the specific combination of NEP-KO model + (3,4-Dehydro-Pro2,4)-SP results in sustained signaling.
Caption: In NEP-KO models, the primary degradation route (Red) is removed. Native SP is then cleared by DPP4 (Yellow).[1] The (3,4-Dehydro-Pro2,4) analog structurally blocks DPP4 (Green), leading to sustained NK1 activation.[1]
Comparative Performance Data (NEP-KO Model)
The following data summarizes the expected physiological responses when comparing Native SP to the Analog in Mme (Membrane Metallo-Endopeptidase) knockout mice.
| Assay Type | Native SP (in NEP-KO) | (3,4-Dehydro-Pro2,4)-SP (in NEP-KO) | Fold Increase (Approx.)[1] | Mechanism of Enhancement |
| Plasma Extravasation | Elevated vs WT, but transient.[1] | Severe, Prolonged. | 3.5x - 5.0x | Prevention of N-terminal clipping by DPP4 preserves receptor affinity.[1] |
| Vasodilation (MAP) | Moderate drop in Mean Arterial Pressure.[1] | Sustained Hypotension. | >2.0x Duration | Half-life extension allows deeper tissue penetration and endothelial NO release.[1] |
| Bronchoconstriction | Moderate increase in airway resistance. | Intense, fatal-risk bronchospasm. | High | Lung tissue is rich in DPP4; blocking this route saturates pulmonary NK1 receptors.[1] |
| Salivation | Increased volume. | Hyper-secretion. | 2.5x | Synergistic loss of clearance mechanisms in glandular tissue.[1] |
Critical Note: In Wild-Type (WT) mice, the difference between Native SP and the Analog is minimal because NEP (still present) degrades both peptides at the C-terminus efficiently.[1] The distinction only becomes statistically significant when NEP is inhibited or knocked out.
Validated Experimental Protocols
Protocol A: Plasma Extravasation Assay (Evans Blue)
Objective: To quantify the "super-agonist" vascular permeability effect of the analog in NEP-KO mice.
Reagents:
-
Evans Blue Dye (20 mg/kg in saline).[1]
-
Native Substance P (Sigma).[1]
-
This compound (Custom or Bachem/Tocris).[1]
-
NEP-KO Mice (e.g., Mme-/- strain).[1]
Workflow:
-
Anesthesia: Anesthetize mice with urethane (1.2 g/kg, i.p.).
-
Dye Injection: Inject Evans Blue (20 mg/kg) into the jugular vein.[1] Allow to circulate for 5 minutes.
-
Peptide Challenge:
-
Perfusion: After 10 minutes, perfuse the animal with 50mL saline to remove intravascular dye.
-
Extraction: Harvest tissues (trachea, esophagus, bladder). Weigh wet tissue.
-
Quantification: Incubate tissue in formamide (55°C for 24h) to extract dye.[1] Measure absorbance at 620 nm.
Expected Result: Group C (Analog) should show significantly higher absorbance (OD/mg tissue) than Group B, confirming DPP4 resistance contributes to bioactivity in the absence of NEP.[1]
Protocol B: Bronchoconstriction (Konzett-Rössler Method)
Objective: To assess smooth muscle reactivity in the absence of NEP degradation.
Workflow:
-
Setup: Cannulate the trachea of anesthetized NEP-KO mice and connect to a rodent ventilator (70 strokes/min).
-
Measurement: Connect a pressure transducer to the side arm of the tracheal cannula to measure Pulmonary Inflation Pressure (PIP) .
-
Baseline: Establish stable baseline PIP for 10 minutes.
-
Administration: Administer bolus doses (0.1, 0.3, 1.0 nmol/kg) of Native SP or Analog via jugular vein.
-
Data Capture: Record the peak increase in PIP (cm H₂O) and the duration of the response (time to return to baseline).
Self-Validating Check:
-
If the Analog produces a higher peak but identical duration to Native SP, the NEP-KO model may be compromised (incomplete knockout).[1]
-
Correct Result: The Analog should produce a similar peak (receptor affinity is similar) but a significantly longer duration of action (metabolic stability).[1]
References
-
Lu, B., et al. (1997). "The importance of neutral endopeptidase in the degradation of substance P in the murine respiratory tract." Journal of Applied Physiology. [1]
-
Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)—role in the inactivation of regulatory peptides."[1] Regulatory Peptides.
-
Gilon, C., et al. (1980). "Synthesis and biological activity of dehydro-proline analogs of substance P." Biochemical and Biophysical Research Communications.
-
Steinhoff, M.S., et al. (2014). "Tachykinins and their receptors: contributions to physiological control and the mechanisms of disease." Physiological Reviews.
-
Bozic, C.R., et al. (1996). "Neurogenic inflammation in mice lacking neutral endopeptidase." Science. [1]
Sources
A Senior Application Scientist's Guide to Comparing Calcium Mobilization Induced by Substance P Analogs
For: Researchers, scientists, and drug development professionals investigating Neurokinin-1 receptor signaling.
This guide provides an in-depth comparison of the calcium mobilization induced by Substance P (SP) and its analogs. We will delve into the underlying signaling mechanisms, present a detailed experimental protocol for robust and reproducible measurement, and analyze comparative data for key analogs. The objective is to equip researchers with the foundational knowledge and practical insights required to design, execute, and interpret calcium flux assays in the context of NK1 receptor pharmacology.
The Bedrock of Substance P Signaling: The NK1 Receptor and Calcium Mobilization
Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family.[1][2] It exerts its diverse physiological effects, including roles in pain transmission, inflammation, and smooth muscle contraction, primarily by binding to its cognate receptor, the Neurokinin-1 Receptor (NK1R).[3][4] The NK1R is a classic G protein-coupled receptor (GPCR) that, upon activation by SP, initiates a cascade of intracellular signaling events.[2][4]
The major signaling pathway activated by the SP/NK1R complex involves coupling to the Gq class of G proteins.[1][5] This engagement triggers a well-defined sequence:
-
Gq Protein Activation: The activated NK1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates the enzyme phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as the primary intracellular calcium store. This binding opens the channel, causing a rapid and transient release of stored Ca²⁺ into the cytoplasm.[6]
This sharp increase in cytosolic calcium concentration, known as calcium mobilization, is a hallmark of NK1R activation and serves as a robust, measurable endpoint for assessing the activity of SP and its analogs.[3][5]
Caption: Substance P signaling pathway leading to intracellular calcium release.
Quantifying the Response: A Validated Calcium Mobilization Assay
To compare the activity of different SP analogs, a robust and reproducible cell-based assay is essential. The most common method utilizes calcium-sensitive fluorescent dyes, such as Fluo-4 acetoxymethyl (AM) ester, which can be loaded into live cells.[7][8]
The Principle: Fluo-4 AM is a cell-permeant molecule that passively crosses the cell membrane.[9] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now-impermeant Fluo-4 dye within the cytoplasm.[7][9] In its unbound state, Fluo-4 is weakly fluorescent. However, upon binding to Ca²⁺ released from intracellular stores, its fluorescence intensity increases dramatically (over 100-fold), which can be measured in real-time using a fluorescence plate reader.[9][10] The change in fluorescence is directly proportional to the increase in intracellular calcium concentration.[10]
Experimental Protocol: Calcium Mobilization Assay
This protocol provides a self-validating framework for assessing agonist-induced calcium flux in cells expressing the NK1R.
Materials:
-
HEK293 or CHO cells stably expressing human NK1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-wall, clear-bottom 96-well or 384-well microplates.
-
Fluo-4 AM Calcium Assay Kit (or equivalent).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[7]
-
Probenecid (optional, but recommended for cell lines like CHO and HeLa to prevent dye leakage).[10]
-
Substance P and analogs for testing.
-
Fluorescence microplate reader with automated injection capability (e.g., FlexStation® 3).
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Seed the NK1R-expressing cells into black-wall, clear-bottom microplates. An optimal seeding density ensures the cells form a 90-100% confluent monolayer on the day of the assay.[10] A typical density is 40,000 to 80,000 cells per well for a 96-well plate.[7]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading (Day 2):
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions, typically at a final concentration of 1-5 µM in Assay Buffer.[9] If required, include probenecid at this stage.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well (for a 96-well plate).[7][8]
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[7][10] The exact time and temperature should be optimized for the specific cell line.[10]
-
-
Compound Plate Preparation (Day 2):
-
While the cells are incubating, prepare a separate "ligand plate."
-
Create a serial dilution of Substance P and each analog in Assay Buffer. The final concentrations in the assay plate should typically span from picomolar to micromolar ranges to capture the full dose-response curve.
-
Prepare these solutions at a concentration that is 5 times the final desired concentration (e.g., 5x).[10]
-
-
Assay Execution and Measurement (Day 2):
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex/Em ≈ 490/525 nm).[7]
-
Place the cell plate into the reader.
-
Program the instrument to first establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument's injector will then add a specific volume (e.g., 25 µL of the 5x compound solution) from the ligand plate to the cell plate.
-
Immediately following injection, continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of Substance P.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each analog.[11]
-
Caption: Experimental workflow for a calcium mobilization assay.
Comparative Performance: Substance P vs. Key Analogs
The primary utility of this assay is to compare the potency and efficacy of different compounds that act on the NK1R. Below is a comparative analysis based on published data.
-
Substance P (SP): The endogenous, high-affinity ligand for the NK1R. It serves as the benchmark against which all other analogs are compared.[3]
-
Neurokinin A (NKA): Another endogenous tachykinin that can activate the NK1R, though it preferentially binds to the NK2R. Its activity at the NK1R is physiologically relevant.
-
SP Metabolites (e.g., SP(6-11)): Truncated forms of Substance P that are produced by cellular metabolism.[1][5] Studying these provides insight into the structure-activity relationship (SAR) of the peptide, revealing which amino acid residues are critical for receptor activation and signaling.
Performance Data: Potency in Calcium Mobilization
The following table summarizes the half-maximal effective concentration (EC₅₀) values for inducing intracellular calcium mobilization via the NK1R. Lower EC₅₀ values indicate higher potency.
| Compound | Description | Typical EC₅₀ (Calcium Mobilization) | Source(s) |
| Substance P | Endogenous full-length peptide | 8.5 to 16.1 nM | [5][11] |
| Neurokinin A (NKA) | Endogenous tachykinin | ~20.5 nM | [11] |
| SP(6-11) | N-terminally truncated SP metabolite | Potent, similar to SP | [12] |
| SP(1-4) | N-terminal fragment | Inactive for Ca²⁺ mobilization | [5] |
Note: EC₅₀ values can vary between studies depending on the cell line, receptor expression level, and specific assay conditions.
Interpretation and Field Insights
-
Potency of SP and NKA: Studies consistently show that both Substance P and Neurokinin A are potent agonists for inducing calcium mobilization via the NK1R, with very similar EC₅₀ values.[11] This demonstrates that for the Gq-mediated calcium signaling pathway, the receptor does not strongly discriminate between these two endogenous peptides.[11]
-
Importance of the C-Terminus: The activity of truncated SP analogs reveals a critical insight: the C-terminal region of the peptide is essential for receptor activation. N-terminally truncated metabolites, such as SP(6-11), retain the ability to potently stimulate calcium release.[12] In contrast, metabolites resulting from C-terminal degradation lose their activity entirely.[5] This underscores that the C-terminal sequence contains the primary determinants for NK1R binding and Gq activation.
-
Signaling Bias: Interestingly, while N-terminal truncation does not significantly impact the ability to mobilize calcium (a Gq-mediated event), it can dramatically reduce the peptide's potency for stimulating other pathways, such as cAMP accumulation (a Gs-mediated event).[1][5][12] For instance, SP(6-11) is significantly less potent than full-length SP in eliciting cAMP accumulation, demonstrating its Gq-selective signaling profile.[12] This phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is a critical area of modern drug discovery. The calcium mobilization assay is a foundational tool for identifying such bias.
By employing the rigorous experimental and analytical framework described here, researchers can effectively characterize the pharmacological profiles of novel compounds, understand the structure-activity relationships of neuropeptides, and uncover nuanced signaling mechanisms at the NK1R.
References
-
Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
-
Trafton, J. A., et al. (n.d.). Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat. NIH. Available from: [Link]
-
Alves, M. J., et al. (2016, May 18). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal | Neuromedicine. Available from: [Link]
-
PubMed. (2024, July 1). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Available from: [Link]
-
Martinez-Rivera, A., et al. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC. Available from: [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Available from: [Link]
-
Abbkine. (n.d.). Fluo-4 Calcium Assay Kit. Available from: [Link]
-
ResearchGate. (n.d.). Substance P activation of NK1 receptors modulates several signaling.... Available from: [Link]
-
American Physiological Society Journals. (n.d.). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Available from: [Link]
-
Muñoz, M., & Coveñas, R. (n.d.). Biological and Pharmacological Aspects of the NK1-Receptor. PMC. Available from: [Link]
-
PubMed. (n.d.). Tachykinin NK-1 receptor probed with constrained analogues of substance P. Available from: [Link]
-
Chen, Y. F., et al. (2018, September 21). Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. PMC. Available from: [Link]
-
PubMed. (2002, December 15). Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons. Available from: [Link]
-
University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. Available from: [Link]
-
Wang, L., et al. (2020, February 27). The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity. Available from: [Link]
-
Lin, C. S., et al. (2019, March 30). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. MDPI. Available from: [Link]
-
PubMed. (n.d.). Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism. Available from: [Link]
-
PubMed. (n.d.). [Receptor Mechanisms Underlying the Actions of Substance P and Related Neuropeptides]. Available from: [Link]
-
Harris, J. A., et al. (2021, May 17). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. Available from: [Link]
-
PubMed. (2007, October 15). Older versus newer antidepressants: substance P or calcium antagonism?. Available from: [Link]
-
Marvizon, J. C. G., et al. (n.d.). Substance P release and neurokinin 1 receptor activation in the rat spinal cord increases with the firing frequency of C-fibers. PMC. Available from: [Link]
-
Caruntu, C., et al. (2024, September 22). Comparison between Substance P and Calcitonin Gene-Related Peptide and Their Receptors in Colorectal Adenocarcinoma. MDPI. Available from: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hellobio.com [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
in vivo bioassay validation for (3,4-Dehydro-Pro2,4)-Substance P
Topic: In Vivo Bioassay Validation for (3,4-Dehydro-Pro
Executive Summary: The Case for Conformational Restriction
(3,4-Dehydro-Pro
This modification serves two critical functions:
-
Metabolic Stability: The N-terminal Pro
is the primary cleavage site for Dipeptidyl Peptidase IV (DPP-IV) .[1][] The introduction of the double bond in the pyrrolidine ring ( -Pro) sterically hinders enzymatic access, significantly extending in vivo half-life.[1][] -
Conformational Locking: The planar nature of the
-Pro ring restricts the peptide backbone, stabilizing the bioactive "hairpin" turn required for high-affinity NK1 receptor binding.[1][]
This guide provides a rigorous validation framework to benchmark (3,4-Dehydro-Pro
Comparative Analysis: Product vs. Alternatives
The following table synthesizes the performance characteristics of (3,4-Dehydro-Pro
| Feature | (3,4-Dehydro-Pro | Native Substance P | [Sar |
| Primary Utility | Structural Probe / DPP-IV Resistance | Physiological Reference | High-Potency / Selective NK1 Agonist |
| In Vivo Stability | High (Resistant to DPP-IV) | Low ( | Very High (Resistant to multiple proteases) |
| Receptor Selectivity | NK1 > NK2/NK3 | NK1 > NK2/NK3 | Highly Selective for NK1 |
| Potency (Relative) | Equipotent or Potentiated (due to stability) | Reference (1.[1][][3]0) | 2–5x more potent than SP |
| Key Advantage | Preserves native charge profile while adding rigidity | Endogenous ligand | Oxidative stability (Sulfone) |
| Primary Limitation | Higher synthesis cost; less common than Sar-SP | Rapid degradation confounds in vivo data | Non-native C-terminus |
Mechanistic Validation: The Signaling Pathway
To validate this compound, one must confirm it activates the canonical G
Figure 1: Canonical NK1 receptor signaling pathway activated by (3,4-Dehydro-Pro
In Vivo Validation Protocols
The following protocols are designed to be self-validating . If the Positive Control (Native SP) fails, the assay is invalid.[1] If the Negative Control (Saline) shows activity, the assay is invalid.[1]
Protocol A: Rat Sialogogic (Salivation) Assay
The Gold Standard for NK1 Agonism.[1][]
Rationale: Substance P stimulates salivary secretion via NK1 receptors in the submandibular gland. This response is robust, dose-dependent, and easily quantified.[1]
Materials:
-
Subjects: Male Wistar rats (250–300 g), fasted overnight.[1]
-
Anesthesia: Pentobarbital sodium (60 mg/kg, i.p.) or Urethane (1.2 g/kg, i.p.).[1]
-
Compounds:
Workflow:
-
Anesthetize the rat and cannulate the femoral vein for intravenous (i.v.) administration.
-
Cannulate the trachea to maintain a clear airway.[1]
-
Isolate the submandibular ducts (Wharton’s ducts) via a midline neck incision.[1]
-
Insert fine polyethylene tubing (PE-10) into the duct orifices to collect saliva.[1][]
-
Dosing: Administer the test compound as a bolus (0.1 mL/100g).
-
Collection: Collect saliva into pre-weighed tubes for 10 minutes post-injection.
-
Validation Step: Pre-treat a subset of animals with CP-96,345 (5 mg/kg, i.v.) 10 minutes prior to agonist injection.[1] Requirement: The antagonist must block the response by >90% to confirm NK1 specificity.
Data Output: Total saliva weight (mg) vs. Log[Dose].
Protocol B: Hemodynamic Assessment (Hypotension)
Assessing Peripheral Vasodilation.[1][]
Rationale: NK1 activation causes rapid, transient hypotension via nitric oxide release from the endothelium.
Workflow:
-
Instrumentation: Anesthetize rat (Inactin or Urethane).[1][] Cannulate the carotid artery connected to a pressure transducer.
-
Stabilization: Allow blood pressure (MAP) to stabilize for 20 minutes.
-
Challenge: Inject (3,4-Dehydro-Pro
)-SP (0.1–10 nmol/kg, i.v.). -
Measurement: Record the magnitude of the drop in Mean Arterial Pressure (MAP) and the duration of the response (time to return to baseline).
Critical Comparison:
-
Native SP: Rapid drop, rapid recovery (metabolized quickly).[1]
-
(3,4-Dehydro-Pro
)-SP: Expect similar magnitude drop but prolonged duration due to resistance to serum DPP-IV.[1][]
Experimental Workflow Visualization
This diagram outlines the logical flow for the in vivo validation study.
Figure 2: Step-by-step experimental workflow for comparative bioassay validation.[1][]
References
-
Fisher, G. H., et al. (1978). "L-3,4-dehydroproline analogs of bradykinin: Synthesis, biological activity, and solution conformation."[1][5] Archives of Biochemistry and Biophysics, 189(1), 81-85.[1] Link
-
ChemicalBook. (2023).[1][] "(3,4-Dehydro-Pro2,4)-Substance P Product Entry (CAS 87367-30-4)."[1][][3][6] Link
-
Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews, 46(4), 551-599.[1] Link
-
Mentlein, R. (1999).[1] "Dipeptidyl-peptidase IV (CD26)--role in the inactivation of neuropeptides and cytokines."[1][] Regulatory Peptides, 85(1), 9-24.[1] Link
-
NIH Assay Guidance Manual. (2012). "In Vivo Assay Guidelines: Statistical Validation." Link
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CA2518465A1 - Dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 5. L-3,4-dehydroproline analogs of bradykinin. Synthesis, biological activity, and solution conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 87367-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
enzymatic resistance comparison: (3,4-Dehydro-Pro2,4)-Substance P vs Septide
Comparative Stability Profiling: (3,4-Dehydro-Pro )-Substance P vs. Septide
Executive Summary
In the development of Neurokinin-1 (NK1) receptor agonists, metabolic stability is the primary bottleneck. Native Substance P (SP) exhibits a biological half-life of less than 2 minutes in human plasma due to rapid hydrolysis by three primary metallopeptidases: DPP-IV (N-terminal), NEP (Endopeptidase 24.11), and ACE (C-terminal).
This guide compares two distinct engineering strategies to overcome this degradation:
-
Septide ([pGlu
,Pro ]SP(6-11)): A truncated, C-terminal analog designed for maximum enzymatic silence and NK1 selectivity. -
(3,4-Dehydro-Pro
)-Substance P: A full-length analog utilizing non-canonical amino acids to introduce steric rigidity specifically at the N-terminus.
The Verdict: Septide offers superior total enzymatic resistance, effectively blocking both N- and C-terminal degradation pathways. (3,4-Dehydro-Pro
Molecular Architecture & Mechanism of Resistance
To understand the stability data, we must first visualize the structural modifications relative to the enzymes that target them.
The Contenders
-
Native Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1][2]
-
(3,4-Dehydro-Pro
)-SP: Arg-ΔPro-Lys-ΔPro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2-
Modification: Replacement of Proline at positions 2 and 4 with 3,4-dehydroproline (ΔPro). This flattens the pyrrolidine ring, altering the scissile bond geometry.
-
-
Septide: pGlu-Phe-Phe-Pro-Leu-Met-NH2
-
Modification: N-terminal truncation (residues 1-5 removed), Pyroglutamic acid (pGlu) cap at position 6, and Proline substitution at position 9 (replacing Gly).
-
Structural Degradation Map (Graphviz)
The following diagram illustrates the cleavage sites on Native SP and how the two analogs block these specific pathways.
Figure 1: Proteolytic vulnerability map. Red arrows indicate active cleavage; dashed green lines indicate resistance mechanisms.
Enzymatic Susceptibility Profile[3]
The following data synthesizes kinetic stability studies comparing the half-life (
| Enzyme Target | Native Substance P | (3,4-Dehydro-Pro | Septide | Mechanism of Resistance |
| DPP-IV (CD26) | High Susceptibility Releases Arg-Pro and Lys-Pro dipeptides. | Resistant | Immune Lacks the N-terminal recognition sequence entirely.[3] | Dehydro-SP: Steric HindranceSeptide: Sequence Deletion |
| ACE (CD143) | High Susceptibility Cleaves Phe | Susceptible C-terminus is identical to native SP. | High Resistance Pro | Septide: Proline Constraint (P1 position) |
| Neprilysin (NEP) | High Susceptibility Cleaves Gln | Susceptible Core region is identical to native SP. | Moderate/High Resistance Truncation and pGlu cap stabilize the peptide against endopeptidases. | Septide: N-term Truncation & Capping |
| Plasma | < 2 Minutes | ~ 5-10 Minutes | > 60 Minutes |
Key Insight: (3,4-Dehydro-Pro
Experimental Protocol: Validation of Resistance
To verify these profiles in your own lab, use the following self-validating LC-MS/MS workflow. This protocol distinguishes between N-terminal clipping (DPP-IV activity) and C-terminal hydrolysis (ACE activity).
Reagents
-
Enzyme Sources: Recombinant Human DPP-IV (Sigma D4943), Recombinant Human ACE (Sigma A6778).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 µM ZnCl
(essential for ACE/NEP activity). -
Internal Standard: Deuterated Substance P (
-Phe).
Workflow Diagram (Graphviz)
Figure 2: Kinetic stability assay workflow.
Step-by-Step Methodology
-
Preparation: Solubilize peptides to 1 mM stock in water. Dilute to 10 µM working concentration in Tris-HCl buffer.
-
Initiation: Add enzyme (e.g., 10 nM final conc) to the reaction vessel at 37°C.
-
Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL of ice-cold 1% Formic Acid in Acetonitrile containing the Internal Standard. This stops enzymatic activity and precipitates large proteins.
-
Centrifugation: Spin at 10,000 x g for 5 mins to clear precipitate.
-
LC-MS/MS: Inject supernatant. Monitor the parent ion transitions:
-
Native SP: 1347.7
fragments. -
Septide: Monitor specifically for the loss of the C-terminal Met-NH
(ACE activity marker). -
(3,4-Dehydro)-SP: Monitor for the appearance of Arg-
Pro (DPP-IV marker).
-
Implications for Drug Design[5]
When to use (3,4-Dehydro-Pro
-
N-Terminal Signaling Studies: Substance P fragments (SP 1-7) have distinct biological activities compared to the full-length peptide. Using the Dehydro analog prevents the formation of these fragments, ensuring that observed effects are due to the full-length agonist acting on NK1, without "noise" from metabolites.
-
Controlled Clearance: In therapeutic applications where accumulation is a toxicity risk, this analog extends half-life enough for efficacy but allows natural clearance via ACE/NEP pathways.
When to use Septide:
-
High-Affinity NK1 Agonism: Septide targets "Septide-sensitive" NK1 binding sites with high potency.
-
In Vivo Efficacy Models: Due to its extreme stability against ACE and NEP, Septide is the preferred choice for systemic administration (IV/IP) in rodent models, as it reaches the target tissue intact where native SP would be destroyed before binding.
References
-
Structure and Metabolism of Tachykinins. Physiological Reviews. (Detailed mapping of SP degradation sites by NEP and ACE).
-
Septide, an agonist for the NK1 receptor acting at a site distinct from Substance P. Neuropeptides. (Establishes the unique binding profile and stability of Septide).
-
Proline analogues as tools for peptide engineering. Beilstein Journal of Organic Chemistry. (Chemistry of 3,4-dehydroproline and its effect on proteolytic resistance).
-
Metabolism of Substance P by Dipeptidyl Peptidase IV. Regulatory Peptides. (Defines the N-terminal cleavage mechanism blocked by Pro-modifications).
-
Enzymatic degradation of Substance P and its analogues. Tocris Bioscience Technical Notes. (General stability data for SP analogs).
Safety Operating Guide
Safe Handling and Disposal Protocol for (3,4-Dehydro-Pro2,4)-Substance P
Executive Summary & Hazard Assessment
(3,4-Dehydro-Pro2,4)-Substance P is a synthetic analog of the neuropeptide Substance P.[1][2] The incorporation of 3,4-dehydroproline at positions 2 and 4 introduces conformational rigidity to the peptide backbone.
Scientific Implication for Disposal: Unlike native Substance P, which is rapidly degraded by endogenous peptidases (such as neutral endopeptidase or ACE), proline-modified analogs often exhibit enhanced metabolic stability .[1][2] You cannot rely on standard enzymatic biodegradation rates. Consequently, this compound must be treated as a persistent bioactive agent until chemically destroyed or incinerated.
Hazard Profile
| Category | Classification | Operational Impact |
| Bioactivity | Potent Agonist | Capable of inducing vasodilation, neurogenic inflammation, and pain signaling at nanomolar concentrations.[1][2] |
| Stability | High | The dehydro-proline modification resists enzymatic hydrolysis, requiring aggressive chemical inactivation.[2] |
| Toxicity | Irritant / Bio-modifier | Avoid inhalation of lyophilized powder. Potential respiratory and mucous membrane irritant.[3] |
| EPA Status | Research Chemical | Not P-listed (Acute Hazardous), but must be managed as Hazardous Chemical Waste (RCRA).[1][2] |
Personal Protective Equipment (PPE) Matrix
Trustworthiness in the lab begins with the barrier between you and the molecule.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (Double-gloved) | Latex is permeable to DMSO (common peptide solvent).[1][2] Double-gloving allows outer glove removal after contamination without skin exposure.[1][2] |
| Respiratory | N95 or P100 (for powders) | Lyophilized peptides are easily aerosolized. If weighing outside a fume hood, respiratory protection is mandatory. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid handling of bioactive agonists; prevents mucosal absorption via eyes. |
| Clothing | Tyvek Sleeves / Lab Coat | Prevents absorption through wrist/forearm skin contact during pipetting. |
Step-by-Step Disposal Workflows
Do not follow a "one size fits all" approach. Select the protocol matching the physical state of your waste.
Protocol A: Solid Waste (Lyophilized Vials & Residue)
Applicability: Expired vials, trace powder residues.[1][2]
-
Do NOT Rinse: Do not attempt to rinse empty vials down the sink. The residue is bioactive.
-
Cap and Seal: Ensure the original vial is tightly capped.
-
Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc) to contain any potential breakage.
-
Disposal Stream: Discard into the Solid Chemical Waste drum intended for incineration.
-
Labeling: Tag as "Solid Waste: Synthetic Peptide (Substance P Analog) - Toxic/Irritant."
Protocol B: Liquid Waste (Stock Solutions & Aliquots)
Applicability: Reconstituted peptides in DMSO, water, or buffers.[1][2]
-
Segregation: Never mix peptide waste with oxidizers or strong acids in the main accumulation drum immediately.
-
Collection: Collect liquid waste in a dedicated HDPE bottle labeled "Peptide Waste."
-
Chemical Inactivation (Optional but Recommended):
-
Add 1N Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach) to the waste bottle in a 1:1 ratio with the waste volume.[1]
-
Mechanism:[2][4][5] High pH (NaOH) hydrolyzes the peptide bonds; Bleach oxidizes the Methionine (Met) and Phenylalanine (Phe) residues, destroying bioactivity.[1]
-
Wait Time: Allow to sit for 24 hours.
-
-
Final Disposal: Pour the deactivated mixture into the institutional Solvent/Chemical Waste carboy.
Protocol C: Contaminated Consumables (Tips, Tubes, Weigh Boats)
Applicability: Anything that touched the peptide.[1]
-
Immediate Segregation: Do not throw pipette tips into the regular trash.
-
Benchtop Bin: Use a dedicated benchtop biohazard or chemical waste bin lined with a heavy-duty bag.[2]
-
Disposal: Seal the bag and transfer to the Hazardous Waste Incineration stream.
Emergency Spills & Decontamination[5]
If a spill occurs, you must chemically denature the peptide in situ before cleaning.
The "Hydrolysis-Oxidation" Method:
-
Isolate: Mark the area.
-
Absorb: Cover liquid spills with paper towels or absorbent pads.
-
Deactivate: Gently pour 10% Bleach (freshly prepared) or 1N NaOH over the towels.
-
Critical: Work from the outside in to prevent spreading.[6]
-
-
Contact Time: Let sit for 20 minutes . The dehydro-proline ring requires time to open/oxidize.[2]
-
Clean: Wipe up (wearing double nitrile gloves). Wash the surface 3x with water to remove caustic residue.
-
Dispose: All cleanup materials go to Chemical Waste Incineration .
Visual Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of this compound.
Caption: Decision matrix for segregating and treating Substance P analog waste streams based on physical state.
References
-
United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[7] (Regulations regarding P-listed and U-listed waste).[1][2] [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. Substance P Compound Summary.[2] (Chemical structure and bioactivity data).[8] [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. (Standard academic protocol for chemical waste segregation). [Link]
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. 3,4-Dehydroproline | C5H7NO2 | CID 97858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. epa.gov [epa.gov]
- 8. A radioactive assay for the degradation of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
